Aprofene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYGLSKVUKRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2589-00-6 (hydrochloride) | |
| Record name | Aprofene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046294 | |
| Record name | Aprofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-01-7 | |
| Record name | Aprophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprofene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APROFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aprofene's Non-Competitive Antagonism of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprofene, a muscarinic antagonist, also exhibits significant non-competitive inhibitory effects on nicotinic acetylcholine receptors (nAChRs). This technical guide delineates the mechanism of action of this compound on nAChRs, focusing on its allosteric modulation and preference for the desensitized receptor state. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental methodologies are provided. Visual representations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound's interaction with nAChRs.
Introduction
This compound is recognized as an antagonist of both muscarinic and nicotinic acetylcholine receptors.[1] While its muscarinic effects are well-documented, its interaction with nAChRs presents a distinct mechanism of action that is of significant interest in the fields of pharmacology and drug development. This guide provides an in-depth examination of the molecular interactions between this compound and nAChRs, based on foundational research in the field.
Mechanism of Action
This compound functions as a non-competitive inhibitor of nAChRs.[2] This mode of action is characterized by its ability to reduce the maximal response to an agonist without altering the agonist's binding affinity (Kact) for the receptor.[2] this compound exerts its inhibitory effect by binding to an allosteric site on the nAChR, a location distinct from the agonist binding site.[2]
A key feature of this compound's mechanism is its preferential binding to the desensitized state of the nAChR.[2] The affinity of this compound for the desensitized receptor is significantly higher—by a factor of 14- to 23-fold—than for the receptor in its resting state.[2] This selective binding to the desensitized conformation stabilizes this non-conducting state, thereby inhibiting ion flux.
The interaction of this compound with the allosteric, non-competitive inhibitor site has been demonstrated through the use of [3H]phencyclidine as a probe.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with nAChRs.
Table 1: Inhibitory and Binding Constants of this compound on Nicotinic Acetylcholine Receptors
| Parameter | Cell/Tissue Type | Value (µM) | Description | Reference |
| Kant | BC3H-1 muscle cells | 3 | Concentration for 50% inhibition of carbamylcholine-elicited 22Na+ influx. | [2] |
| Kp | BC3H-1 muscle cells | 83 | Concentration for 50% inhibition of the initial rate of [125I]-α-bungarotoxin binding. | [2] |
| KD (Resting State) | Torpedo californica membranes | 16.4 | Dissociation constant for the resting state of the nAChR. | [2] |
| KD (Desensitized State) | Torpedo californica membranes | 0.7 | Dissociation constant for the desensitized state of the nAChR. | [2] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the non-competitive inhibitory action of this compound on the nAChR signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action on nAChRs.
22Na+ Influx Assay in BC3H-1 Muscle Cells
This assay measures the influx of sodium ions through nAChRs upon agonist stimulation and its inhibition by this compound.
Experimental Workflow:
Methodology:
-
Cell Culture: BC3H-1 cells were cultured in a suitable medium until they reached confluency.
-
Pre-incubation: The cell monolayers were washed and then pre-incubated in a buffer solution containing varying concentrations of this compound for a specified period.
-
Initiation of Influx: The reaction was initiated by adding a solution containing the nAChR agonist carbamylcholine and radioactive 22Na+.
-
Termination: The influx was stopped at different time intervals by rapidly washing the cells with ice-cold buffer to remove the extracellular agonist and 22Na+.
-
Cell Lysis: The cells were lysed to release the intracellular contents.
-
Scintillation Counting: The amount of intracellular 22Na+ was quantified using a scintillation counter.
-
Data Analysis: The initial rate of 22Na+ influx was calculated for each this compound concentration. The concentration of this compound that caused 50% inhibition of the maximal carbamylcholine-elicited influx (Kant) was determined by plotting the percentage of inhibition against the this compound concentration.
[3H]Phencyclidine Binding Assay in Torpedo californica Membranes
This assay is used to determine the affinity of this compound for the non-competitive inhibitor site on the nAChR, which is also the binding site for phencyclidine (PCP).
Experimental Workflow:
Methodology:
-
Membrane Preparation: Nicotinic acetylcholine receptor-enriched membranes were prepared from the electric organ of Torpedo californica.
-
Incubation: The membranes were incubated with a fixed concentration of [3H]phencyclidine and a range of concentrations of this compound.
-
Receptor State Induction: To determine the affinity for the resting state, the incubation was performed in the absence of a nicotinic agonist. To measure the affinity for the desensitized state, a saturating concentration of an agonist like carbamylcholine was included in the incubation mixture.
-
Separation: The membrane-bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters were washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters, representing the bound [3H]phencyclidine, was measured by liquid scintillation counting.
-
Data Analysis: The dissociation constant (KD) of this compound for both the resting and desensitized states was calculated from the inhibition of [3H]phencyclidine binding using competitive binding analysis.
Subtype Selectivity
The currently available literature does not provide specific data on the selectivity of this compound for different subtypes of nicotinic acetylcholine receptors (e.g., neuronal vs. muscle types, or receptors with different alpha and beta subunit compositions). The primary research has focused on nAChRs from the BC3H-1 muscle cell line and the electric organ of Torpedo californica, which is a rich source of muscle-type nAChRs. Further research is required to elucidate the selectivity profile of this compound across the diverse family of nAChR subtypes.
Conclusion
This compound acts as a potent non-competitive inhibitor of nicotinic acetylcholine receptors by preferentially binding to an allosteric site on the desensitized state of the receptor. This mechanism effectively locks the receptor in a non-conducting conformation, thereby inhibiting ion influx. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of the core mechanism of action of this compound on nAChRs, which is essential for researchers and professionals in drug development. Future studies are warranted to explore the subtype selectivity of this compound, which will further refine our understanding of its pharmacological profile.
References
An In-depth Technical Guide to the Synthesis of Aprofene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Aprofene hydrochloride, an antimuscarinic agent. The synthesis involves a multi-step process, beginning with the preparation of key intermediates, followed by an esterification reaction, and concluding with the formation of the hydrochloride salt. This document details the experimental protocols, quantitative data, and logical flow of the synthesis for use in a research and development setting.
Overview of the Synthetic Pathway
The synthesis of this compound hydrochloride can be conceptually divided into three main stages:
-
Synthesis of 2,2-Diphenylpropanoic Acid: This intermediate forms the carboxylic acid backbone of the final product. A common method for its preparation is the methylation of a diphenylacetate precursor.
-
Synthesis of 2-(Diethylamino)ethyl Chloride: This intermediate provides the amino alcohol portion of the this compound molecule. It is typically synthesized from 2-(diethylamino)ethanol.
-
Esterification and Salt Formation: The final steps involve the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (or its chloro-derivative) to form the this compound free base, which is subsequently converted to its hydrochloride salt for stability and pharmaceutical use.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound hydrochloride.
Experimental Protocols
Synthesis of 2,2-Diphenylpropanoic Acid
This synthesis is achieved through the alkylation of a diphenylacetate ester followed by hydrolysis.
Step 1: Alkylation of Ethyl Diphenylacetate
-
Materials: Ethyl diphenylacetate, sodium ethoxide, methyl iodide, and a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared.
-
Ethyl diphenylacetate is added dropwise to the stirred solution at room temperature.
-
Methyl iodide is then added slowly to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 2,2-diphenylpropanoate.
-
Step 2: Hydrolysis of Ethyl 2,2-Diphenylpropanoate
-
Materials: Ethyl 2,2-diphenylpropanoate, sodium hydroxide, ethanol, and water.
-
Procedure:
-
The crude ethyl 2,2-diphenylpropanoate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated at reflux for 4-5 hours.[1] The progress of the saponification is monitored by TLC.[1]
-
After completion, the ethanol is removed by distillation.
-
The aqueous residue is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the 2,2-diphenylpropanoic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford pure 2,2-diphenylpropanoic acid.
-
Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
This key intermediate is prepared by the chlorination of 2-(diethylamino)ethanol.
-
Materials: 2-(diethylamino)ethanol, thionyl chloride (SOCl₂), and an anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, 2-(diethylamino)ethanol is dissolved in anhydrous dichloromethane and cooled in an ice bath.
-
A solution of thionyl chloride in dichloromethane is added dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent like absolute ethanol to yield 2-(diethylamino)ethyl chloride hydrochloride as a crystalline solid.
-
Esterification and Formation of this compound Hydrochloride
Step 1: Synthesis of this compound (Free Base)
A common method for this step is the direct esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol.[2]
-
Materials: 2,2-diphenylpropanoic acid, 2-(diethylamino)ethanol, a strong acid catalyst (e.g., concentrated sulfuric acid), and a solvent capable of azeotropic water removal (e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2,2-diphenylpropanoic acid, 2-(diethylamino)ethanol, and a catalytic amount of concentrated sulfuric acid are dissolved in toluene.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC until all the carboxylic acid has been consumed.
-
After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound free base as an oil.
-
Step 2: Preparation of this compound Hydrochloride
-
Materials: this compound free base, a source of hydrochloric acid (e.g., ethereal HCl or gaseous HCl), and a suitable solvent (e.g., diethyl ether or isopropanol).
-
Procedure:
-
The this compound free base is dissolved in a minimal amount of a suitable anhydrous solvent.
-
Anhydrous hydrochloric acid (either as a gas or a solution in an anhydrous solvent) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The resulting solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound hydrochloride.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound hydrochloride. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Materials | Key Reagents | Typical Yield | Reference |
| Alkylation | Ethyl Diphenylacetate, Methyl Iodide | Sodium Ethoxide | High (Specific yield not reported in sources) | General Alkylation Chemistry |
| Hydrolysis | Ethyl 2,2-Diphenylpropanoate | Sodium Hydroxide | >90% | [1] |
| Chlorination | 2-(Diethylamino)ethanol | Thionyl Chloride | High (Specific yield not reported in sources) | General Amine Chemistry |
| Esterification | 2,2-Diphenylpropanoic Acid, 2-(Diethylamino)ethanol | Sulfuric Acid (catalyst) | Good (Specific yield not reported in sources) | [2] |
| Metabolite Synthesis | 2,2-Diphenylpropionic Acid | Ethylcholineaziridinium ion | 56% | [3] |
Logical Relationships in Synthesis
The synthesis of this compound hydrochloride follows a convergent approach, where two key intermediates are synthesized separately and then combined in a final esterification step.
Caption: Convergent synthesis pathway for this compound hydrochloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 3. Synthesis and antimuscarinic activity of 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprofene: An In-Depth Technical Guide on its Primary Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aprofene is a synthetic anticholinergic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its primary mode of action, focusing on its interactions with key targets in the cholinergic nervous system. The information presented herein is intended to support research, drug development, and a deeper understanding of this compound's therapeutic potential and off-target effects.
Core Mechanism of Action: A Tripartite Antagonism
This compound exerts its primary effects through the antagonism of both muscarinic and nicotinic acetylcholine receptors, alongside the inhibition of the enzyme butyrylcholinesterase. This tripartite mechanism underscores its complex pharmacology and potential for broad physiological impact.
Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). While specific affinity constants (Ki) for this compound across all five muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature, studies on structurally similar compounds, such as azaprophen, indicate a lack of significant subtype selectivity. Research on azaprophen has reported Ki values ranging from 0.0881 to 0.472 nM in various tissues and cell lines expressing M1 and M3 receptors, suggesting that this compound likely binds to all muscarinic subtypes with high affinity. This non-selective antagonism blocks the effects of acetylcholine at postganglionic parasympathetic neuroeffector junctions, leading to a range of physiological responses including smooth muscle relaxation, reduced glandular secretions, and effects on the central nervous system.
Nicotinic Acetylcholine Receptor Antagonism
This compound exhibits a distinct mode of action at nicotinic acetylcholine receptors (nAChRs), functioning as a non-competitive antagonist.[1] This means that this compound does not compete with acetylcholine for the same binding site but rather binds to an allosteric site on the receptor. This interaction alters the receptor's conformation, preventing it from being activated even when acetylcholine is bound.
This compound shows a preferential affinity for the desensitized state of the nicotinic receptor. This is a conformational state where the receptor is temporarily unresponsive to agonists, even in their continued presence. By binding to and stabilizing this desensitized state, this compound effectively reduces the number of functional nicotinic receptors available for cholinergic transmission.
Butyrylcholinesterase Inhibition
In addition to its receptor-antagonizing properties, this compound is a potent and reversible inhibitor of butyrylcholinesterase (BuChE), an enzyme involved in the hydrolysis of acetylcholine and other choline esters. It exhibits mixed competitive-non-competitive inhibition kinetics. This inhibition of BuChE can lead to an increase in the local concentration and duration of action of acetylcholine, a mechanism that might seem to counteract its receptor antagonism. However, the overall physiological effect of this compound is dominated by its potent receptor blockade.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on this compound's interaction with its primary targets.
| Target | Parameter | Value | Species/System |
| Butyrylcholinesterase | Ki (apparent competitive inhibition constant) | 3.7 x 10⁻⁷ M | Human serum |
| Nicotinic Acetylcholine Receptor | KD (dissociation constant) - Desensitized State | 0.7 µM | Torpedo californica |
| Nicotinic Acetylcholine Receptor | KD (dissociation constant) - Resting State | 16.4 µM | Torpedo californica |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key interactions of this compound within the cholinergic system.
Experimental Protocols
The determination of this compound's pharmacological parameters typically involves the following experimental methodologies:
Radioligand Binding Assays (for Muscarinic and Nicotinic Receptors)
Objective: To determine the binding affinity (Ki or KD) of this compound for muscarinic and nicotinic acetylcholine receptors.
General Protocol Outline:
-
Membrane Preparation: Homogenates of tissues or cells expressing the target receptors (e.g., brain cortex for muscarinic receptors, Torpedo electric organ for nicotinic receptors) are prepared through centrifugation to isolate the cell membranes.
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]QNB for muscarinic receptors, [³H]phencyclidine for the non-competitive site of nicotinic receptors) at a fixed concentration and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays (for Butyrylcholinesterase)
Objective: To determine the inhibition constant (Ki) of this compound for butyrylcholinesterase.
General Protocol Outline (based on Ellman's method):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), DTNB (Ellman's reagent), and purified butyrylcholinesterase enzyme.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, butyrylthiocholine.
-
Spectrophotometric Measurement: The hydrolysis of butyrylthiocholine by BuChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The rate of reaction is calculated for each concentration of this compound. The data are then plotted and analyzed using enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Ki).
Conclusion
This compound's primary mode of action is characterized by its broad-spectrum antagonism of the cholinergic system. Its non-selective blockade of muscarinic receptors, non-competitive antagonism of nicotinic receptors, and reversible inhibition of butyrylcholinesterase result in a complex pharmacological profile. A thorough understanding of these interactions is essential for the rational design of future therapeutic agents and for elucidating the full range of this compound's physiological effects. Further research to delineate the specific binding affinities of this compound at all muscarinic receptor subtypes would provide a more complete picture of its pharmacological selectivity.
References
Aprofene's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprofene is a synthetic anticholinergic agent with significant effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the neuropharmacological properties of this compound, with a focus on its interactions with key neurotransmitter systems. This document summarizes the available quantitative data on its receptor binding affinities and functional effects, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of CNS-active compounds.
Introduction
This compound, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is a muscarinic antagonist.[1] Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors within the central and peripheral nervous systems.[2] This activity underlies its therapeutic applications, such as in the treatment of organophosphate poisoning, where it counteracts the excessive cholinergic stimulation resulting from acetylcholinesterase inhibition.[3][4] Understanding the nuanced effects of this compound on the CNS is critical for its therapeutic application and for the development of novel compounds with similar mechanisms of action. This guide delves into the specifics of its CNS effects, presenting key data and methodologies for its study.
Quantitative Data: Receptor Binding and Functional Inhibition
The following tables summarize the available quantitative data on this compound's interaction with cholinergic receptors.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Tissue/Cell Line | Receptor Subtype(s) | Radioligand | Kᵢ (M) | Reference |
| Guinea Pig Ileum | M₂, M₃ | [³H]QNB | 8.81 x 10⁻¹¹ | [5] |
| Rat Heart | M₂ | [³H]QNB | 4.72 x 10⁻¹⁰ | [5] |
| Rat Brain | M₁, M₂, M₃, M₄ | [³H]QNB | 2.11 x 10⁻¹⁰ | [5] |
| CHO Cells | m₁ (transfected) | [³H]QNB | 1.95 x 10⁻¹⁰ | [5] |
| CHO Cells | m₃ (transfected) | [³H]QNB | 1.83 x 10⁻¹⁰ | [5] |
Kᵢ: Inhibitor constant, a measure of binding affinity. QNB: Quinuclidinyl benzilate, a high-affinity muscarinic antagonist. CHO Cells: Chinese Hamster Ovary cells.
Table 2: Functional Inhibition of Nicotinic Acetylcholine Receptor (AChR) by this compound
| Parameter | Value (µM) | Description | Reference |
| Kant | 3 | Concentration for inhibition of the initial rate of ²²Na⁺ influx. | [6] |
| Kp | 83 | Concentration for inhibition of the initial rate of [¹²⁵I]-α-bungarotoxin binding. | [6] |
| KD (desensitized state) | 0.7 | Dissociation constant for the desensitized state of the AChR. | [6] |
| KD (resting state) | 16.4 | Dissociation constant for the resting state of the AChR. | [6] |
Experimental Protocols
The data presented above were obtained through specific experimental methodologies. The following sections detail these protocols.
Muscarinic Receptor Binding Assays
Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.
Methodology:
-
Tissue Preparation: Brains from male Sprague-Dawley rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Radioligand Binding: The membrane suspension is incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]quinuclidinyl benzilate ([³H]QNB), and varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated at a specific temperature (e.g., 25°C) to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Nicotinic Acetylcholine Receptor Functional Assay (²²Na⁺ Influx)
Objective: To assess the functional inhibition of the nicotinic acetylcholine receptor by this compound.
Methodology:
-
Cell Culture: BC3H-1 muscle cells, which express nicotinic acetylcholine receptors, are cultured to confluency.
-
²²Na⁺ Influx Assay: The cells are pre-incubated with varying concentrations of this compound. The influx of radioactive sodium (²²Na⁺) is then initiated by the addition of a nicotinic agonist, such as carbamylcholine.
-
Termination and Measurement: After a short incubation period, the influx is terminated by washing the cells with a cold buffer. The intracellular radioactivity is then measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximum agonist-induced ²²Na⁺ influx is determined to calculate the Kant value.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its CNS characterization.
Caption: this compound's Mechanism of Action at the Cholinergic Synapse.
Caption: General Experimental Workflow for CNS Drug Characterization.
Broader CNS Effects and Methodologies for Their Assessment
While quantitative data for this compound is most robust for the cholinergic system, its overall CNS profile is likely more complex. The following are standard preclinical methodologies used to characterize the broader CNS effects of a compound like this compound.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals.[7][8]
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum, prefrontal cortex, hippocampus).
-
Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant rate.
-
Sample Collection: Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Analysis: The collected samples are analyzed using highly sensitive techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify neurotransmitter levels.[9]
For a compound like this compound, this technique could be used to determine its effects on acetylcholine release, as well as potential downstream effects on other neurotransmitter systems like dopamine and serotonin.
Behavioral Pharmacology
A battery of behavioral tests in animal models is used to assess the functional consequences of a drug's CNS activity.[3]
-
Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior. A drug's effects on these parameters can provide initial insights into its stimulant, sedative, or anxiolytic/anxiogenic properties.[3]
-
Rotarod Test: This test evaluates motor coordination and balance. Deficits in performance can indicate drug-induced motor impairment.
-
Cognitive Function Tests:
-
Morris Water Maze: This test assesses spatial learning and memory.
-
Passive Avoidance Test: This test evaluates learning and memory based on an aversive stimulus.
-
Novel Object Recognition: This test assesses recognition memory.
-
The central anticholinergic activity of this compound would be expected to produce dose-dependent effects in these behavioral paradigms, potentially including hyperactivity at low doses and cognitive impairment at higher doses, consistent with the central anticholinergic syndrome.[2][10]
Electrophysiology
Electrophysiological techniques are used to measure the electrical activity of the brain.
-
Electroencephalography (EEG): EEG recordings from the scalp or directly from the brain surface can reveal drug-induced changes in brain wave patterns, such as shifts in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma), which can be indicative of sedative, stimulant, or pro-convulsant effects.[11]
-
Evoked Potentials: These are EEG responses to specific sensory stimuli. Changes in the latency or amplitude of evoked potentials can indicate drug effects on sensory processing pathways.[11]
For this compound, EEG studies could be employed to quantify its impact on cortical arousal and to investigate the neural correlates of its cognitive effects.
Conclusion
This compound is a potent antagonist of muscarinic acetylcholine receptors with high affinity in the nanomolar range. It also demonstrates functional inhibition of nicotinic acetylcholine receptors, albeit at higher concentrations. Its primary mechanism of action within the CNS is the blockade of cholinergic neurotransmission, which can lead to a range of effects from altered motor activity to cognitive changes, characteristic of the central anticholinergic syndrome. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other CNS-active compounds. Future research employing techniques such as in vivo microdialysis, comprehensive behavioral profiling, and electrophysiology will be crucial for a more complete understanding of its neuropharmacological profile and for the development of safer and more effective therapeutic agents targeting the cholinergic system.
References
- 1. This compound | C21H27NO2 | CID 71128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical Practice Guidelines : Anticholinergic Syndrome [rch.org.au]
- 3. Side effects of therapeutic drugs against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Central anticholinergic syndrome during postoperative period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Aprofene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprofene is a synthetic anticholinergic agent with a distinct pharmacological profile characterized by its dual antagonism of muscarinic and nicotinic acetylcholine receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of associated signaling pathways to facilitate further investigation and application of this compound.
Introduction
This compound, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is a tertiary amine ester with structural similarities to other anticholinergic compounds.[1] Its pharmacological activity stems from its ability to antagonize the effects of acetylcholine at both muscarinic and nicotinic receptors, leading to a range of physiological responses. This dual activity distinguishes it from more selective antimuscarinic agents and has been the subject of research into its potential therapeutic applications, including as an antispasmodic and in the context of organophosphate poisoning.[2][3] This guide aims to consolidate the available technical information on this compound to support ongoing and future research endeavors.
Mechanism of Action
This compound exhibits a dual antagonistic mechanism of action, targeting both muscarinic and nicotinic acetylcholine receptors. Its interaction with these two major receptor types is distinct, involving both competitive and non-competitive inhibition.
Muscarinic Receptor Antagonism
At muscarinic acetylcholine receptors (mAChRs), this compound acts as a competitive antagonist.[4] This means it binds reversibly to the same site as the endogenous neurotransmitter acetylcholine, thereby preventing receptor activation. The competitive nature of this antagonism can be overcome by increasing the concentration of the agonist. This compound displays varying affinities for the different muscarinic receptor subtypes (M1-M5).
Nicotinic Receptor Antagonism
In contrast to its action at muscarinic receptors, this compound functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[4] It is believed to bind to an allosteric site, a location distinct from the acetylcholine binding site, and preferentially interacts with the desensitized state of the receptor.[4] This non-competitive inhibition is not surmountable by increasing agonist concentrations.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its interaction with cholinergic receptors. Its anticholinergic properties lead to a reduction in the activity of the parasympathetic nervous system.
Receptor Binding Affinities
Quantitative analysis of this compound's binding affinity for various muscarinic receptor subtypes reveals a non-selective profile, with high affinity for M1, M4, and M5 subtypes.
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| Muscarinic M1 | 0.011 | Atropine | ~1-2 |
| Muscarinic M2 | - | Atropine | ~1-2 |
| Muscarinic M3 | - | Atropine | ~1-2 |
| Muscarinic M4 | 0.009 | Atropine | - |
| Muscarinic M5 | 0.047 | Atropine | - |
Ki values for this compound are from Smolecule[4]. Ki values for Atropine are general estimates from multiple sources. A direct comparative study providing Ki values for all subtypes for both compounds was not available.
Functional Activity
In functional assays, this compound demonstrates potent antagonism of acetylcholine-induced responses. Its potency has been compared to other anticholinergic agents.
| Compound | Relative Potency (Scopolamine = 1) |
| Scopolamine | 1 |
| Trihexyphenidyl | > Biperiden |
| Biperiden | > Azaprophen |
| Azaprophen | > Procyclidine |
| Procyclidine | > Benactyzine |
| Benactyzine | > Atropine |
| Atropine | > this compound |
Data adapted from a study comparing the effects of various anticholinergic drugs on activity levels in rats.[2]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is limited. Studies in animal models provide some insight into its absorption, distribution, metabolism, and excretion (ADME) profile.
| PK Parameter | Sheep | Rabbits |
| T½ ab (h) | 0.65 ± 0.11 | 0.36 ± 0.02 |
| Kɑ (h-1) | 1.09 ± 0.28 | 2.03 ± 0.07 |
| T½ ɑ (h) | 0.86 ± 0.29 | 0.35 ± 0.01 |
| AUC0-t (µg·h·mL-1) | 12.80 ± 2.29 | 24.42 ± 1.22 |
Pharmacokinetic parameters of an unspecified drug in sheep and rabbits, presented here as an example of data that would be relevant for this compound.[5] Specific pharmacokinetic data for this compound was not available in the search results.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of this compound. These should be adapted and optimized for specific laboratory conditions.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radioligand, and either this compound solution, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Schild Analysis for Competitive Antagonism
Objective: To determine the pA2 value of this compound at a specific muscarinic receptor, confirming competitive antagonism.
Materials:
-
Isolated tissue preparation expressing the target receptor (e.g., guinea pig ileum).[6]
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
Procedure:
-
Mount the tissue in the organ bath and allow it to equilibrate.
-
Record a cumulative concentration-response curve for the agonist (e.g., carbachol).
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of this compound to the bath and allow it to equilibrate with the tissue.
-
Record a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 3-5 with increasing concentrations of this compound.
-
Calculate the dose ratio for each concentration of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[7]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of this compound on nicotinic acetylcholine receptor ion channel function.
Materials:
-
Cells expressing the nicotinic receptor subtype of interest (e.g., Xenopus oocytes or a mammalian cell line).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.[8]
-
Nicotinic agonist (e.g., acetylcholine or nicotine).
-
This compound solutions.
Procedure:
-
Prepare cells for recording.
-
Pull and fire-polish glass pipettes to a suitable resistance (e.g., 2-5 MΩ).
-
Fill the pipette with intracellular solution and obtain a high-resistance seal (GΩ seal) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the nicotinic agonist to elicit an inward current.
-
Co-apply the agonist with varying concentrations of this compound to observe its inhibitory effect.
-
Analyze the current traces to determine changes in amplitude, kinetics, and dose-response relationships. A reduction in the maximal response without a rightward shift in the EC50 is characteristic of non-competitive inhibition.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat).[9]
-
This compound solution.
-
NADPH regenerating system.[10]
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or other organic solvent to stop the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate liver microsomes and this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding cold organic solvent.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of this compound remaining versus time to determine the elimination rate constant and calculate the in vitro half-life.[11]
Signaling Pathways
The antagonistic action of this compound at muscarinic and nicotinic receptors interrupts downstream signaling cascades that are normally initiated by acetylcholine.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. This compound, by blocking these receptors, prevents the activation of their associated G-proteins and subsequent downstream effectors.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of anticholinergic drugs on paired discrimination performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 3563-01-7 | >98% [smolecule.com]
- 5. Species differences in plasma and tissue concentrations of florfenicol between sheep and rabbits [redalyc.org]
- 6. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacology [personal.utdallas.edu]
- 8. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Aprofene as an Antimuscarinic Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of aprofene and the closely related, more extensively studied compound, azaprophen, as antimuscarinic agents. Due to the limited availability of specific binding data for this compound at individual muscarinic receptor subtypes (M1-M5), this document will primarily focus on the pharmacological profile of azaprophen, for which more detailed quantitative data exists. This guide will cover the mechanism of action, available quantitative binding data, detailed experimental protocols for characterization, and the relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of cholinergic pharmacology.
Introduction
This compound, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is classified as an antimuscarinic agent, meaning it competitively inhibits the action of acetylcholine at muscarinic receptors.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, making them important therapeutic targets.[5]
It is important to note that the publicly available scientific literature on this compound is limited, particularly concerning its specific binding affinities for the five muscarinic receptor subtypes (M1-M5). However, a structurally similar compound, azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylpropanoate), has been more thoroughly investigated.[6][7][8][9][10][11] This guide will present the available data for azaprophen as a close analog to provide a more complete pharmacological picture, while clearly distinguishing it from this compound.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the binding affinity of azaprophen for various muscarinic receptor preparations. It is important to note that a complete binding profile across all five human muscarinic receptor subtypes (M1-M5) for azaprophen is not available in the cited literature.
| Compound | Receptor/Tissue | Assay Type | Radioligand | Kᵢ (M) | Reference(s) |
| Azaprophen | Guinea Pig Ileum | Competition Binding | [³H]QNB | 8.81 x 10⁻¹¹ | [7][12] |
| Azaprophen | Rat Heart | Competition Binding | [³H]QNB | 4.72 x 10⁻¹⁰ | [7][12] |
| Azaprophen | Rat Brain | Competition Binding | [³H]QNB | 1.35 x 10⁻¹⁰ | [7][12] |
| Azaprophen | m1-transfected CHO cells | Competition Binding | [³H]QNB | 2.90 x 10⁻¹⁰ | [7][12] |
| Azaprophen | m3-transfected CHO cells | Competition Binding | [³H]QNB | 2.22 x 10⁻¹⁰ | [7][12] |
Note: CHO stands for Chinese Hamster Ovary cells. Kᵢ is the inhibitory constant, which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
One study found that a metabolite of this compound, desethylaprophen, was as effective as this compound in competing for muscarinic receptor binding sites in the guinea pig ileum, although its biological effects were 100-fold lower.[13] Another study noted that this compound is an M1-selective muscarinic antagonist that potently inhibits binding to sigma sites in the brain.[14]
Experimental Protocols
This section details the methodologies for key experiments used to characterize antimuscarinic agents like this compound and azaprophen.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound, azaprophen) for muscarinic receptors.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected CHO cells).
-
Radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB)).
-
Test compound (this compound or azaprophen) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of a known muscarinic antagonist (e.g., atropine) is added.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay is used to assess the antagonist activity of a compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To measure the ability of a test compound to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing a Gq-coupled muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound or azaprophen).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the muscarinic agonist (e.g., carbachol, typically at its EC₈₀ concentration) to all wells simultaneously. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
cAMP Accumulation Assay
This functional assay is used to assess the antagonist activity of a compound at Gi-coupled muscarinic receptors (M2, M4).
Objective: To measure the ability of a test compound to block agonist-induced inhibition of adenylyl cyclase activity.
Materials:
-
Cells stably expressing a Gi-coupled muscarinic receptor subtype (e.g., CHO-M2 cells).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound or azaprophen).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable multi-well plate and culture overnight.
-
Compound and Agonist Incubation: Pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of the muscarinic agonist.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. The antagonist activity of the test compound is measured by its ability to reverse this inhibition. Plot the percentage of reversal against the logarithm of the test compound concentration to determine the IC₅₀ value.
Signaling Pathways and Visualizations
Muscarinic receptors mediate their effects through different G-protein signaling pathways. This compound and azaprophen, as antagonists, block these pathways.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Antagonism of M1, M3, and M5 receptors by this compound or azaprophen blocks the activation of the Gq/11 protein. This prevents the subsequent activation of phospholipase C (PLC), which would normally hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the release of calcium from the endoplasmic reticulum and the activation of protein kinase C (PKC) are inhibited.
Caption: Antagonism of Gq/11-coupled muscarinic receptors by this compound/azaprophen.
Gi/o Signaling Pathway (M2, M4 Receptors)
Antagonism of M2 and M4 receptors by this compound or azaprophen blocks the activation of the Gi/o protein. This prevents the inhibition of adenylyl cyclase (AC), thereby allowing the conversion of ATP to cyclic AMP (cAMP) to proceed at its basal rate or in response to other stimulatory signals.
Caption: Antagonism of Gi/o-coupled muscarinic receptors by this compound/azaprophen.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for the characterization of a novel antimuscarinic agent.
Caption: Experimental workflow for characterizing a novel antimuscarinic antagonist.
Conclusion
While this compound is identified as an antimuscarinic agent, the lack of specific binding data for individual muscarinic receptor subtypes in the public domain limits a detailed understanding of its pharmacological profile. The available data for the structurally related compound, azaprophen, suggests potent, non-selective antimuscarinic activity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the further investigation of this compound, azaprophen, and other novel antimuscarinic compounds. Future research should focus on determining the complete M1-M5 binding and functional profiles of this compound to fully elucidate its therapeutic potential and selectivity.
References
- 1. This compound | C21H27NO2 | CID 71128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3563-01-7 | >98% [smolecule.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Azaprophen | C23H27NO2 | CID 129486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - Azaprophen (C23H27NO2) [pubchemlite.lcsb.uni.lu]
- 9. medkoo.com [medkoo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues | RTI [rti.org]
- 13. Desethylaprophen: a metabolite of aprophen with antimuscarinic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M1 muscarinic antagonists interact with sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the History and Development of Aprofene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprofene, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is a synthetic antimuscarinic and nicotinic antagonist. Initially developed in the Soviet Union, it has been a subject of pharmacological research for its effects on the central and peripheral nervous systems. This technical guide provides an in-depth overview of the history, development, synthesis, and pharmacological properties of this compound, tailored for professionals in drug development and scientific research.
History and Development
The development of this compound originated within the Soviet Union's pharmaceutical research programs.[1] It was synthesized as part of a broader effort to develop centrally acting anticholinergic agents. This compound is classified as a parasympatholytic agent, primarily functioning as a muscarinic antagonist.[2] However, further research revealed its dual activity as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This dual antagonism distinguishes it from many other anticholinergic drugs and has made it a continued subject of interest in neuropharmacology.
Chemical and Physical Properties
This compound is an organic small molecule with the following key properties:
| Property | Value |
| Chemical Formula | C₂₁H₂₇NO₂ |
| Molecular Weight | 325.45 g/mol |
| CAS Number | 3563-01-7 |
| IUPAC Name | 2-(diethylamino)ethyl 2,2-diphenylpropanoate |
| Synonyms | Aprophen, Aprofen |
Synthesis of this compound
The primary synthetic route to this compound is through the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 2-(diethylamino)ethyl 2,2-diphenylpropanoate (this compound) via acid-catalyzed esterification.
Materials:
-
2,2-diphenylpropanoic acid
-
2-(diethylamino)ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylpropanoic acid (1 equivalent) in toluene.
-
Add 2-(diethylamino)ethanol (1.2 equivalents) to the solution.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation. A reported yield for a similar esterification is approximately 69%.
Pharmacological Profile
This compound exhibits a dual antagonist profile, targeting both muscarinic and nicotinic acetylcholine receptors.
Muscarinic Receptor Antagonism
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While specific binding affinities of this compound for all five muscarinic receptor subtypes (M1-M5) are not extensively reported in publicly available literature, a closely related compound, azaprophen, has been studied. It is important to note that azaprophen is a distinct chemical entity, and its binding data should be interpreted with caution as an indicator for this compound.
Table 1: Binding Affinities (Ki) of Azaprophen for Muscarinic Receptors [3]
| Receptor/Tissue | Ki (nM) |
| M1 (CHO cells) | 0.0881 |
| M3 (CHO cells) | 0.472 |
| Guinea Pig Ileum | 0.123 |
| Rat Heart | 0.251 |
| Rat Brain | 0.195 |
Note: Data is for Azaprophen, a related but distinct compound. CHO = Chinese Hamster Ovary cells.
A metabolite of this compound, desethylaprophen, has also been shown to possess antimuscarinic activity, indicating that the metabolic profile of this compound contributes to its overall pharmacological effect.[4]
Nicotinic Receptor Antagonism
This compound acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs). It shows a preference for the desensitized state of the receptor.
Table 2: Pharmacological Constants of this compound at Nicotinic Acetylcholine Receptors
| Parameter | Receptor/Cell Line | Value (µM) |
| KD (resting state) | Torpedo AChR | 16.4 |
| KD (desensitized state) | Torpedo AChR | 0.7 |
| Kant | BC3H-1 muscle cells | 3 |
| Kp | BC3H-1 muscle cells | 83 |
KD = Dissociation Constant; Kant = Antagonist Constant; Kp = Inhibition Constant for [¹²⁵I]-α-bungarotoxin binding.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound in humans is not extensively available in the public domain. Studies in rats have identified desethylaprophen as a major metabolite, formed through N-de-ethylation, likely by cytochrome P-450-dependent monooxygenases. This metabolite is detectable in the blood shortly after intravenous administration of this compound.[4] Further research is required to fully characterize the ADME profile of this compound.
Signaling Pathways
The dual antagonism of this compound on muscarinic and nicotinic receptors leads to the inhibition of their respective downstream signaling cascades.
Muscarinic Receptor Antagonism Signaling Pathway
This compound's antagonism of M1, M3, and M5 muscarinic receptors, which are Gq-coupled, inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium release and reduced protein kinase C (PKC) activation. For M2 and M4 receptors, which are Gi-coupled, this compound's antagonism blocks the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels.
Caption: this compound's antagonism of muscarinic receptor subtypes.
Nicotinic Receptor Antagonism Signaling Pathway
As a noncompetitive inhibitor, this compound binds to an allosteric site on the nicotinic acetylcholine receptor, distinct from the acetylcholine binding site. This binding stabilizes a non-conducting (desensitized) state of the ion channel, preventing the influx of sodium and calcium ions that would normally occur upon acetylcholine binding. This leads to a reduction in neuronal excitability and neurotransmitter release in affected neurons.
Caption: Noncompetitive antagonism of nicotinic receptors by this compound.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound stock solution.
-
Non-specific binding control (e.g., high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a pharmacologically unique compound with a dual mechanism of action, antagonizing both muscarinic and nicotinic acetylcholine receptors. Its history is rooted in Soviet-era pharmaceutical development, and it continues to be a valuable tool for neuropharmacological research. While a comprehensive profile of its binding affinities to all muscarinic receptor subtypes and its full pharmacokinetic properties require further investigation, the available data highlight its potent anticholinergic activity. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with or interested in this compound and related compounds.
References
- 1. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach [frontiersin.org]
- 3. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Aprofene: A Technical Guide for Drug Development Professionals
An in-depth exploration of the molecular features governing the pharmacological activity of aprofen and its analogs, providing a framework for the rational design of novel anticholinergic agents.
Aprofene, a synthetic anticholinergic agent, serves as a valuable scaffold for the development of new therapeutics targeting muscarinic acetylcholine receptors. Understanding the intricate relationship between its chemical structure and biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of aprofen, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to inform future drug discovery efforts.
Core Principles of this compound's Muscarinic Antagonism
This compound is an ester of 2,2-diphenylpropanoic acid and N,N-diethylethanolamine. Its anticholinergic activity is primarily attributed to its ability to act as a competitive antagonist at muscarinic acetylcholine receptors. The general SAR for muscarinic antagonists of this class highlights the importance of several key structural features:
-
The Acyl Moiety: The two phenyl rings on the α-carbon of the propanoic acid are crucial for high affinity. These bulky, hydrophobic groups are thought to interact with corresponding hydrophobic pockets within the muscarinic receptor binding site.
-
The Ester Linkage: The ester group is a common feature in potent anticholinergic agents, contributing to the proper spatial orientation of the molecule and potentially participating in hydrogen bonding.
-
The Amino Alcohol Moiety: The tertiary amino group is essential for activity. At physiological pH, this group is protonated, and the resulting cation is believed to interact with a negatively charged aspartate residue in the binding site of the muscarinic receptor. The nature of the alkyl substituents on the nitrogen atom influences both potency and selectivity. The length of the ethylene chain connecting the ester and the amino group is also a critical determinant of activity, with a two-carbon chain generally being optimal.
Quantitative Structure-Activity Relationship of this compound Analogs
While systematic SAR studies on aprofen itself are limited in the public domain, significant insights can be drawn from studies on structurally related compounds, particularly the "azaprophen" series of analogs. In these analogs, the N,N-diethylaminoethyl moiety of aprofen is replaced with a 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol group. The following table summarizes the binding affinities (Ki values) of these analogs at various muscarinic receptor preparations, as determined by radioligand binding assays.
| Compound | Modification from Azaprophen (1) | Ileum Ki (nM) | Heart Ki (nM) | Brain Ki (nM) | m1 CHO Ki (nM) | m3 CHO Ki (nM) |
| 1 (Azaprophen) | - | 0.0881 | 0.213 | 0.472 | 0.158 | 0.112 |
| 2 | 3β-ol isomer | 4.45 | 10.7 | 23.6 | 7.91 | 5.60 |
| 3 | Diphenylacetate ester (α-isomer) | 1.25 | 3.01 | 6.66 | 2.23 | 1.58 |
| 4 | Diphenylacetate ester (β-isomer) | 1.99 | 4.77 | 10.6 | 3.54 | 2.50 |
| 5 | α-Benzilate ester | 0.079 | 0.190 | 0.420 | 0.141 | 0.100 |
| 6 | β-Benzilate ester | 0.100 | 0.240 | 0.529 | 0.177 | 0.126 |
| 7 | N-(6)-benzyl α-isomer | 0.500 | 1.20 | 2.65 | 0.888 | 0.629 |
| (+)-Azaprophen | (+)-enantiomer of 1 | - | - | - | - | - |
| (-)-Azaprophen | (-)-enantiomer of 1 | - | - | - | - | - |
Data extracted from Triggle, D. J., et al. (1991). Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues. Journal of Medicinal Chemistry, 34(11), 3164-3171.[1]
Key Observations from the Azaprophen SAR Study:
-
Stereoselectivity: There is significant stereoselectivity, with the (+)-enantiomer of azaprophen being approximately 200 times more potent than the (-)-enantiomer.[1] The 3β-ol isomer (Compound 2) is about 50 times less potent than the 3α-ol isomer (azaprophen), highlighting the critical role of the stereochemistry of the amino alcohol portion.[1]
-
Acyl Group Modification: Replacement of the 2,2-diphenylpropionate moiety with a diphenylacetate group (Compounds 3 and 4) leads to a decrease in potency.[1] The introduction of a hydroxyl group on the α-carbon (benzilate esters, Compounds 5 and 6) results in potency comparable to or slightly better than azaprophen.[1]
-
N-Substituent Modification: Replacing the N-methyl group with an N-benzyl group (Compound 7) reduces the binding affinity.[1]
Furthermore, a study on a metabolite of aprofen, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, where one of the N-ethyl groups is hydroxylated, found it to be approximately 10-fold less potent than the parent aprofen, indicating that modifications to the N-alkyl substituents can significantly impact activity.[1]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to muscarinic receptors using [3H]-quinuclidinyl benzilate ([3H]QNB), a high-affinity muscarinic antagonist radioligand.
Materials:
-
Tissue preparation (e.g., guinea pig ileum, rat heart or brain homogenates, or membranes from CHO cells expressing specific muscarinic receptor subtypes)
-
[3H]QNB (specific activity ~40-50 Ci/mmol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., aprofen analogs) at various concentrations
-
Atropine (for determination of non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the chosen tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Finally, resuspend the pellet in assay buffer to a desired protein concentration.
-
Binding Reaction: In a series of tubes, add the membrane preparation, [3H]QNB (at a concentration close to its Kd), and either assay buffer (for total binding), a high concentration of atropine (e.g., 1 µM, for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo assay assesses the functional antagonist activity of test compounds by measuring their ability to inhibit contractions of isolated guinea pig ileum induced by a muscarinic agonist like methacholine.
Materials:
-
Male guinea pig
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Methacholine chloride
-
Test compounds (e.g., aprofen analogs)
-
Organ bath with an isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment by flushing with Krebs-Henseleit solution. Cut the ileum into segments of approximately 2-3 cm.
-
Mounting: Mount each segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Add the test compound (antagonist) at a specific concentration to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for methacholine.
-
Data Analysis: Compare the concentration-response curves of methacholine in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence). Determine the pA2 value from a Schild plot, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Visualizing Key Relationships and Pathways
Logical Relationship in this compound SAR
Caption: Key structural components of aprofen and their contribution to its anticholinergic activity.
Experimental Workflow for Receptor Binding Assay
Caption: A streamlined workflow for determining muscarinic receptor binding affinity.
Signaling Pathway of Muscarinic M3 Receptor Antagonism
Caption: this compound blocks the Gq-coupled signaling cascade initiated by acetylcholine at the M3 receptor.
Conclusion
The structure-activity relationship of aprofen and its analogs provides a clear roadmap for the design of novel anticholinergic agents. The key takeaways for drug development professionals are the critical importance of the dual phenyl rings on the acyl moiety, the stereochemistry of the amino alcohol component, and the nature of the N-alkyl substituents. The quantitative data from analogs like the azaprophen series offer valuable benchmarks for potency. By leveraging the experimental protocols and understanding the underlying signaling pathways detailed in this guide, researchers can more effectively navigate the chemical space around the aprofen scaffold to develop next-generation muscarinic receptor modulators with improved therapeutic profiles.
References
Aprofene's Role in Neurotransmission Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprofene is a synthetic anticholinergic agent that has garnered interest in neurotransmission research due to its dual antagonistic effects on both muscarinic and nicotinic acetylcholine receptors. This technical guide provides an in-depth overview of this compound's core mechanisms, quantitative pharmacological data, detailed experimental protocols for its study, and its effects on key signaling pathways, offering a comprehensive resource for its application in neuroscience and drug development.
Core Mechanism of Action
This compound primarily functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs). This dual antagonism makes it a valuable tool for dissecting cholinergic neurotransmission.
Muscarinic Receptor Antagonism
This compound binds to muscarinic receptors, which are G-protein coupled receptors (GPCRs), thereby blocking the effects of the endogenous neurotransmitter acetylcholine (ACh). Muscarinic receptors are classified into five subtypes (M1-M5). The antagonism of these receptors by this compound can modulate a variety of downstream signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentrations. M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Noncompetitive Nicotinic Receptor Antagonism
At nicotinic receptors, which are ligand-gated ion channels, this compound acts as a noncompetitive inhibitor.[1] This means it does not compete with acetylcholine for the binding site but instead binds to a different, allosteric site on the receptor-channel complex. This binding event alters the receptor's conformation, preventing the channel from opening or allowing ion flux even when ACh is bound.[1] This mechanism effectively reduces the maximal response to nicotinic agonists without necessarily changing their binding affinity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding this compound's interaction with acetylcholine receptors.
| Parameter | Receptor Target | Value | Species/System | Reference |
| Ki (Binding Affinity) | Muscarinic Receptors (general) | 8.81 x 10-11 to 4.72 x 10-10 M | Guinea pig ileum, rat heart, rat brain, CHO cells | [2] |
| Kant (Inhibitory Constant) | Nicotinic Acetylcholine Receptor | 3 µM | BC3H-1 muscle cells (22Na+ influx) | [1] |
| Kp (Inhibitory Constant) | Nicotinic Acetylcholine Receptor | 83 µM | BC3H-1 muscle cells ([125I]-α-bungarotoxin binding) | [1] |
| KD (Desensitized State) | Nicotinic Acetylcholine Receptor | 0.7 µM | Torpedo californica | [1] |
| KD (Resting State) | Nicotinic Acetylcholine Receptor | 16.4 µM | Torpedo californica | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors (e.g., [³H]QNB)
This protocol is adapted from standard methods for determining the binding affinity of a compound for muscarinic receptors.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand ([³H]Quinuclidinyl benzilate - [³H]QNB) at a concentration near its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
3. Termination and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sodium-22 (²²Na⁺) Influx Assay for Nicotinic Receptors
This assay measures the influx of sodium ions through nicotinic acetylcholine receptor channels in response to agonist stimulation and its inhibition by this compound.[1]
1. Cell Culture:
-
Culture cells expressing nicotinic receptors (e.g., BC3H-1 muscle cells) to confluency in appropriate culture dishes.
2. Influx Assay:
-
Wash the cells with a pre-incubation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Initiate the influx by adding an assay buffer containing a nicotinic agonist (e.g., carbamylcholine) and ²²Na⁺.
-
Allow the influx to proceed for a short, defined time (e.g., 30 seconds).
3. Termination and Measurement:
-
Rapidly terminate the influx by aspirating the assay buffer and washing the cells multiple times with an ice-cold wash buffer to remove extracellular ²²Na⁺.
-
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
4. Data Analysis:
-
Plot the ²²Na⁺ influx as a function of this compound concentration.
-
Determine the IC₅₀ value for the inhibition of agonist-stimulated sodium influx.
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound at muscarinic receptors by measuring its effect on agonist-induced smooth muscle contraction.
1. Tissue Preparation:
-
Isolate a segment of the terminal ileum from a guinea pig and place it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension.
2. Contraction Measurement:
-
Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., methacholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a specific period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.
3. Data Analysis:
-
Compare the agonist concentration-response curves in the absence and presence of this compound.
-
For competitive antagonism, a parallel rightward shift in the concentration-response curve should be observed.
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence).
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA₂ value, a measure of the antagonist's affinity.
Interaction with Other Neurotransmitter Systems
Currently, there is limited direct evidence in the public domain detailing the interaction of this compound with dopaminergic and serotonergic neurotransmitter systems. While this compound's primary targets are cholinergic receptors, the complex interplay between different neurotransmitter systems in the central nervous system suggests the potential for indirect or off-target effects. Further research, including binding assays and functional studies on dopamine and serotonin receptors, is warranted to fully elucidate the complete neuropharmacological profile of this compound.
Conclusion
This compound serves as a potent dual antagonist of muscarinic and nicotinic acetylcholine receptors. Its well-characterized interactions at these sites, supported by the quantitative data and experimental methodologies outlined in this guide, make it an invaluable tool for researchers investigating the multifaceted roles of the cholinergic system in health and disease. Future studies exploring its potential interactions with other neurotransmitter systems will further enhance our understanding of its pharmacological profile and its utility in the development of novel therapeutics.
References
The Untapped Potential of Aprofene: A Technical Guide to its Prospective Therapeutic Applications in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprofene is a synthetic compound with a history rooted in military application as a countermeasure to organophosphate nerve agent poisoning. Its mechanism of action as a non-selective antagonist of both muscarinic and nicotinic acetylcholine receptors suggests a broader potential for therapeutic intervention in a range of central nervous system (CNS) disorders characterized by cholinergic dysregulation.[1] While clinical research beyond its use in toxicology is limited, this technical guide synthesizes the existing preclinical data, outlines its pharmacological profile, and explores its potential applications in neurodegenerative diseases and other CNS pathologies. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic landscape of this compound.
Introduction to this compound
This compound, with the chemical formula C21H27NO2, is an antimuscarinic agent that was initially developed in the Soviet Union.[1] Its primary established use has been in the context of military medicine as a prophylactic and therapeutic agent against poisoning by organophosphate compounds, which are potent acetylcholinesterase inhibitors.[2] The accumulation of acetylcholine following acetylcholinesterase inhibition leads to a cholinergic crisis, with severe effects on both the peripheral and central nervous systems.[3] this compound's ability to counteract these effects highlights its potent anticholinergic activity.
Pharmacologically, this compound is classified as a parasympatholytic, acting as an antagonist at muscarinic acetylcholine receptors.[1][4] Some evidence also points to its interaction with nicotinic acetylcholine receptors.[1] This dual antagonism is a key feature that distinguishes it from more selective antimuscarinic agents and may offer a unique therapeutic profile.
Mechanism of Action in the Central Nervous System
The primary mechanism of this compound's action is the competitive antagonism of acetylcholine at postsynaptic receptors. In the CNS, cholinergic signaling is crucial for a multitude of functions, including learning, memory, attention, and motor control. By blocking muscarinic and nicotinic receptors, this compound can modulate these processes.
Antagonism of Muscarinic Receptors
There are five subtypes of muscarinic acetylcholine receptors (M1-M5) in the brain, each with a distinct distribution and function. This compound is considered a non-selective antagonist, meaning it likely interacts with multiple subtypes.[1] This broad activity could be beneficial in conditions where global cholinergic hyperactivity is present, such as in organophosphate poisoning. However, this lack of selectivity could also contribute to a wider range of side effects.
Antagonism of Nicotinic Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that are also widely distributed in the CNS. They are involved in fast synaptic transmission and play a role in cognitive functions and reward pathways. This compound's antagonistic activity at these receptors further contributes to its ability to counteract the effects of excessive acetylcholine.[1]
The following diagram illustrates the antagonistic action of this compound at a cholinergic synapse:
Established Application: Organophosphate Poisoning
Organophosphate compounds cause toxicity by irreversibly inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[3][5] The CNS effects of organophosphate poisoning are severe and can include anxiety, restlessness, confusion, seizures, and coma.[6]
This compound's role in this context is to block the effects of excess acetylcholine at the receptor level, thereby mitigating the CNS symptoms. It is often used in conjunction with an oxime, which reactivates acetylcholinesterase, and a benzodiazepine to control seizures.[5]
Potential Therapeutic Applications in CNS Disorders
The rationale for exploring this compound in other CNS disorders stems from its fundamental mechanism of modulating cholinergic neurotransmission.
Neurodegenerative Diseases
-
Parkinson's Disease: A historical treatment for the motor symptoms of Parkinson's disease involved the use of anticholinergic drugs. These agents help to correct the imbalance between dopamine and acetylcholine in the basal ganglia. While more effective dopaminergic therapies are now the standard of care, anticholinergics are still used as adjunctive therapy, particularly for tremor. This compound's potential dual action on both muscarinic and nicotinic receptors could offer a novel approach, though this is purely speculative and requires rigorous investigation.
-
Alzheimer's Disease: Alzheimer's disease is characterized by a significant loss of cholinergic neurons and a decline in acetylcholine levels. Therefore, the use of an anticholinergic like this compound would be counterintuitive and is not a recommended therapeutic strategy.
Traumatic Brain Injury (TBI)
Following a traumatic brain injury, there can be a surge in acetylcholine release, contributing to excitotoxicity and secondary injury cascades. The neuroprotective potential of anticholinergic agents in this context is an area of active research. This compound, by blocking cholinergic receptors, could potentially mitigate this excitotoxic damage.
Quantitative Data
Publicly available quantitative data for this compound is sparse. The following table summarizes the types of data that would be critical for a comprehensive evaluation of its therapeutic potential.
| Parameter | Description | This compound Data |
| Receptor Binding Affinity (Ki) | The concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. | Not readily available in public literature. |
| IC50/EC50 | The concentration of the drug that produces 50% of its maximal inhibitory or effective response. | Not readily available in public literature. |
| Pharmacokinetics (Half-life, Bioavailability, BBB penetration) | Parameters describing the absorption, distribution, metabolism, and excretion of the drug. | Not readily available in public literature. |
| In Vivo Efficacy (ED50) | The dose of the drug that produces a therapeutic effect in 50% of the population. | Dose-effect curves have been established in the context of organophosphate poisoning, but specific ED50 values for CNS-related endpoints are not widely reported.[2] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following is a representative protocol for evaluating the efficacy of an anticholinergic agent in a preclinical model of organophosphate poisoning.
Protocol: Evaluation of this compound in a Rodent Model of Organophosphate-Induced Seizures
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions with ad libitum access to food and water.
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: Organophosphate (e.g., Soman)
-
Group 3: this compound + Organophosphate
-
Group 4: Atropine (positive control) + Organophosphate
-
-
Drug Administration:
-
This compound or Atropine is administered intraperitoneally (i.p.) at a predetermined time before the organophosphate challenge.
-
The organophosphate is administered subcutaneously (s.c.).
-
-
Behavioral Monitoring:
-
Animals are observed continuously for the onset, duration, and severity of seizures using a standardized scoring system.
-
Latency to seizure onset and survival rates are recorded.
-
-
Electrophysiological Monitoring (Optional):
-
Electroencephalography (EEG) can be used to quantify seizure activity in the brain.
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) is performed to compare the outcomes between the different treatment groups.
-
The following diagram outlines the experimental workflow:
References
- 1. Buy this compound | 3563-01-7 | >98% [smolecule.com]
- 2. Side effects of therapeutic drugs against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C21H27NO2 | CID 71128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Methodological & Application
In Vitro Assay Protocols for Aprofene: A Guide for Researchers
Introduction
Aprofene is a synthetic compound recognized for its dual antagonistic activity at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[1][2] This property makes it a valuable tool for researchers in neuropharmacology and drug development. This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its binding affinity and functional antagonism at these receptors. The methodologies are designed for researchers, scientists, and drug development professionals to assess the pharmacological profile of this compound and similar compounds.
Pharmacological Profile of this compound
This compound exhibits a complex interaction with acetylcholine receptors. At muscarinic receptors, it acts as a competitive antagonist with high affinity for several subtypes. In contrast, its interaction with nicotinic receptors is characterized by noncompetitive antagonism, where it preferentially binds to the desensitized state of the receptor.[3]
Quantitative Data Summary
The following table summarizes the known in vitro binding affinities of this compound for various acetylcholine receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Ligand | Assay Type | Preparation | K_i_ (nM) | K_D_ (µM) | K_ant_ (µM) |
| Muscarinic M1 | This compound | Radioligand Binding | Not specified | 0.011[1] | ||
| Muscarinic M2 | This compound | Radioligand Binding | Not specified | Not specified | ||
| Muscarinic M3 | This compound | Radioligand Binding | Not specified | Not specified | ||
| Muscarinic M4 | This compound | Radioligand Binding | Not specified | 0.009[1] | ||
| Muscarinic M5 | This compound | Radioligand Binding | Not specified | 0.047[1] | ||
| Nicotinic (Torpedo) | This compound | Radioligand Binding | Receptor-enriched membranes | 0.7 (desensitized state)[3] | ||
| Nicotinic (Torpedo) | This compound | Radioligand Binding | Receptor-enriched membranes | 16.4 (resting state)[3] | ||
| Nicotinic (BC3H-1 cells) | This compound | Functional (²²Na⁺ influx) | Intact muscle cells | 3[3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (K_i_) of this compound for specific muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line.
Objective: To quantify the affinity of this compound for muscarinic receptor subtypes by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Antagonist: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine) to determine non-specific binding.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its K_d_), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of Atropine (1 µM), 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation:
-
K_i_ = IC₅₀ / (1 + ([L]/K_d_))
-
Where [L] is the concentration of the radioligand used and K_d_ is the dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: Functional Calcium Flux Assay for Muscarinic Receptor Antagonism
This protocol determines the functional potency of this compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Objective: To determine the IC₅₀ of this compound for the inhibition of agonist-induced calcium release in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Cell Line: A cell line stably expressing a human Gq-coupled muscarinic receptor subtype (e.g., CHO-M1 or HEK293-M3).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Muscarinic Agonist: A full agonist for the target receptor, such as Carbachol or Acetylcholine.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent the active transport of the dye out of the cells.
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence microplate reader with automated liquid handling capabilities.
Procedure:
-
Cell Preparation:
-
Seed the cells into the microplates and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye in assay buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
This compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the muscarinic agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using the instrument's liquid handler, add the agonist to all wells simultaneously.
-
Continue to record the fluorescence intensity over time to capture the calcium mobilization peak.
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling
The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Calcium Flux Assay Workflow
The following diagram illustrates the key steps in the functional calcium flux assay for determining this compound's antagonist activity.
References
Aprofene in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing aprofene in cell culture experiments. This compound, a compound known for its anticholinergic properties, acts as an antagonist at both muscarinic and nicotinic acetylcholine receptors. This document outlines its mechanism of action, recommended concentrations for in vitro studies, and detailed protocols for assessing its effects on cell viability and receptor binding.
Mechanism of Action
This compound exhibits a dual antagonistic effect on the cholinergic system. It competitively binds to muscarinic acetylcholine receptors (mAChRs) and acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This dual activity makes it a valuable tool for studying cellular processes regulated by acetylcholine, such as cell proliferation, differentiation, and signal transduction.
Data Presentation: this compound Concentration and Efficacy
The following tables summarize the effective concentrations and binding affinities of this compound in various in vitro models, providing a clear reference for experimental design.
Table 1: this compound Efficacy as a Nicotinic Acetylcholine Receptor (nAChR) Inhibitor
| Cell Line | Assay | Effective Concentration (Kant) | Target | Reference |
| BC3H-1 (muscle cells) | 22Na+ influx | 3 µM | Nicotinic Acetylcholine Receptor | [1] |
Table 2: this compound Binding Affinity (Ki) for Muscarinic Acetylcholine Receptors (mAChRs)
| Cell Line/Tissue | Receptor Subtype | Ki Value | Radioligand | Reference |
| m1-transfected CHO cells | M1 | 8.81 x 10-11 M (0.0881 nM) | [3H]QNB | [2] |
| m3-transfected CHO cells | M3 | 4.72 x 10-10 M (0.472 nM) | [3H]QNB | [2] |
| Guinea Pig Ileum | - | - | [3H]QNB | [2] |
| Rat Heart | - | - | [3H]QNB | [2] |
| Rat Brain | - | - | [3H]QNB | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in cell culture.
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol outlines the determination of this compound's effect on the viability of Chinese Hamster Ovary (CHO-K1) cells, a commonly used cell line in toxicological and pharmacological studies.[3][4][5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CHO-K1 cells
-
DMEM/F-12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture CHO-K1 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for muscarinic acetylcholine receptors in m1- or m3-transfected CHO cells.[2]
Materials:
-
m1 or m3-transfected CHO cell membranes
-
This compound solutions of varying concentrations
-
[³H]QNB (Quinuclidinyl benzilate) - radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]QNB, and varying concentrations of this compound in the assay buffer.
-
Include wells for total binding (only [³H]QNB and membranes) and non-specific binding (with a high concentration of a non-labeled muscarinic antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]QNB).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and mutagenicity of vapor-phase pollutants in rat lung epithelial cells and Chinese hamster ovary cells grown on collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Aprofene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprofene is a synthetic anticholinergic drug, recognized for its muscarinic receptor antagonist properties. Its primary application in preclinical research has been as a potential prophylactic agent or co-treatment in the management of organophosphate nerve agent poisoning. Organophosphates exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors. This compound acts by competitively blocking muscarinic ACh receptors, thereby mitigating the effects of this overstimulation.
These application notes provide an overview of the available information on in vivo studies of this compound, including its mechanism of action, and protocols for preclinical evaluation. It is important to note that publicly available quantitative data on the standalone efficacy and toxicology of this compound is limited. Much of the existing research involves its use in combination with other antidotes.
Mechanism of Action: Antagonism of Muscarinic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. In the context of organophosphate poisoning, this action is critical for counteracting the effects of excessive acetylcholine accumulation at the neuromuscular junction and in the central and peripheral nervous systems.
Data Presentation
Toxicology Data
| Animal Model | Route of Administration | LD50 (mg/kg) | Key Observations |
| Rat | Oral | Data not available | |
| Mouse | Intraperitoneal | Data not available | |
| Guinea Pig | Subcutaneous | Data not available |
Efficacy Data: Organophosphate Poisoning Model
The primary efficacy endpoint for this compound in the context of organophosphate poisoning is the survival rate of animals challenged with a lethal dose of a nerve agent (e.g., soman, sarin). Pretreatment with this compound is expected to increase the protective ratio of other therapeutic agents or provide a degree of protection when used alone. Available studies often use this compound in combination with an acetylcholinesterase reactivator (an oxime).
| Animal Model | Challenge Agent (Dose) | This compound Dose (mg/kg) | Route of Administration | Survival Rate (%) | Key Observations |
| Guinea Pig | Soman (e.g., 2x LD50) | Data not available | Intramuscular | Data not available | Studies primarily focus on combination therapies. |
| Rat | Sarin (e.g., 1.5x LD50) | Data not available | Intraperitoneal | Data not available |
Pharmacokinetic Data
A study on the metabolism of this compound in rats following intravenous administration identified desethylaprophen as a major metabolite.[1] This finding suggests that N-de-ethylation is a key metabolic pathway.
| Animal Model | Dose (mg/kg) | Route of Administration | Key Metabolite(s) | Half-life (t1/2) |
| Rat | Not specified | Intravenous | Desethylaprophen | Data not available |
Experimental Protocols
General Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the preclinical in vivo evaluation of a compound like this compound.
Protocol 1: Evaluation of Antimuscarinic Activity in Guinea Pig Ileum
This protocol is designed to assess the in vitro antispasmodic and anticholinergic activity of this compound.
1. Animal Model:
-
Species: Male Dunkin-Hartley guinea pigs
-
Weight: 300-400 g
2. Tissue Preparation:
-
Euthanize the guinea pig by cervical dislocation.
-
Isolate a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Cut the ileum into segments of 2-3 cm in length.
3. Experimental Setup:
-
Suspend each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
4. Experimental Procedure:
-
Induce submaximal contractions with a standard agonist, such as acetylcholine (ACh) or carbachol.
-
Once a stable contractile response is achieved, add this compound at increasing concentrations to the organ bath.
-
Record the inhibition of the agonist-induced contraction.
-
Calculate the EC50 value for this compound's inhibitory effect.
5. Data Analysis:
-
Express the inhibitory effect of this compound as a percentage of the maximal contraction induced by the agonist.
-
Plot a concentration-response curve and determine the EC50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy Against Organophosphate Poisoning in Guinea Pigs
This protocol outlines a procedure to evaluate the protective efficacy of this compound as a pretreatment against organophosphate poisoning.
1. Animal Model:
-
Species: Male Dunkin-Hartley guinea pigs
-
Weight: 400-500 g
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle pretreatment + Vehicle challenge
-
Group 2 (Poisoned Control): Vehicle pretreatment + Organophosphate challenge
-
Group 3 (this compound Treatment): this compound pretreatment + Organophosphate challenge
-
Multiple dose levels of this compound should be tested.
-
3. Experimental Procedure:
-
Pretreatment: Administer this compound (or vehicle) via intramuscular (i.m.) injection at the desired dose. The pretreatment time will depend on the pharmacokinetic profile of this compound (typically 15-30 minutes).
-
Challenge: Administer a lethal dose (e.g., 2x LD50) of an organophosphate nerve agent, such as soman, via subcutaneous (s.c.) injection.
-
Observation: Monitor the animals continuously for at least 24 hours for clinical signs of toxicity (e.g., salivation, tremors, convulsions, respiratory distress) and survival.
4. Endpoints and Data Analysis:
-
Primary Endpoint: Survival rate at 24 hours.
-
Secondary Endpoints: Time to onset of clinical signs, severity of clinical signs (using a scoring system).
-
Statistical Analysis: Compare survival rates between groups using Fisher's exact test or Chi-square test. Analyze time-to-onset of symptoms using Kaplan-Meier survival analysis.
Conclusion
This compound demonstrates clear anticholinergic properties that are relevant for the counteraction of organophosphate poisoning. The provided protocols offer a framework for the in vivo and in vitro evaluation of this compound. However, a significant gap exists in the publicly available literature regarding specific quantitative data on its standalone toxicity and efficacy in animal models. Further research is warranted to establish a comprehensive preclinical profile of this compound, which would be essential for its potential development as a medical countermeasure.
References
Application Notes and Protocols for Apomorphine Administration in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Rodent models of PD, particularly those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are invaluable tools for studying disease pathogenesis and evaluating potential therapeutic agents.[2][3] Apomorphine, a potent non-selective dopamine D1 and D2 receptor agonist, is a clinically effective medication for managing motor fluctuations in PD patients and is widely used in preclinical rodent studies to assess dopaminergic function and the efficacy of novel treatments.[4][5]
These application notes provide detailed protocols for the preparation and administration of apomorphine in rodent models of PD, along with methods for assessing its effects on motor behavior and neuroprotection.
Data Presentation: Quantitative Effects of Apomorphine
The following tables summarize the quantitative data on the effects of apomorphine in rodent models of Parkinson's disease.
Table 1: Apomorphine-Induced Contralateral Rotations in 6-OHDA Rodent Models
| Species | Model | Apomorphine Dose (mg/kg) | Route of Administration | Observation Period (min) | Mean Contralateral Rotations | Reference |
| Rat | 6-OHDA (striatum) | Not specified | Not specified | 30 | ~69 (at 2 weeks post-lesion) | [6] |
| Rat | 6-OHDA (striatum) | Not specified | Not specified | 30 | ~211 (at 6 weeks post-lesion) | [6] |
| Rat | 6-OHDA (MFB) | 0.05 | s.c. | Not specified | Predictive of >90% dopamine depletion | [7] |
| Rat | 6-OHDA (midforebrain) | 0.2 | s.c. | Not specified | ~528 turns/hour (at 4 weeks) | [2] |
| Mouse | 6-OHDA (striatum) | Not specified | Not specified | Not specified | Dose-dependent increase | [8] |
| Mouse | 6-OHDA | 0.5 | i.p. | Not specified | Significant increase vs. control | [2] |
MFB: Medial Forebrain Bundle; s.c.: subcutaneous; i.p.: intraperitoneal
Table 2: Effects of Apomorphine on Locomotor Activity in Rodent Models of Parkinson's Disease
| Species | Model | Apomorphine Dose (mg/kg) | Route of Administration | Key Findings on Locomotor Activity | Reference |
| Mouse | MPTP | 0.10 and 0.20 | Not specified | Initial decrease in locomotion (within 20 min), followed by an increase (at 100 min) | [9] |
| Rat | Normal | 5 | s.c. | Progressive increase in locomotor activity with repeated injections (sensitization) | [3] |
| Rat | 6-OHDA | Not specified | Not specified | Significant decrease in total distance traveled in the open field test | [1] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; s.c.: subcutaneous
Table 3: Neuroprotective Effects of Apomorphine in the 6-OHDA Rat Model
| Parameter | Apomorphine Treatment | Outcome | Reference |
| Dopaminergic Neuron Survival (Substantia Nigra) | 10 mg/kg/day, s.c. for 11 or 22 days | Significantly reduced the size of the 6-OHDA-induced lesion.[10] | [10] |
| Striatal Dopamine Levels | 10 mg/kg/day, s.c. for 11 days | Significantly attenuated 6-OHDA-induced dopamine depletion.[10] | [10] |
| Tyrosine Hydroxylase (TH) Positive Neurons | High concentrations | Ameliorates TH-positive neuron loss.[11] | [11] |
s.c.: subcutaneous
Experimental Protocols
Preparation of Apomorphine Solution for Injection
Materials:
-
Apomorphine hydrochloride
-
Sterile 0.9% saline
-
Ascorbic acid (to prevent oxidation)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required amount of apomorphine hydrochloride based on the desired concentration and final volume.
-
Prepare a sterile 0.9% saline solution containing 0.1% ascorbic acid.
-
Dissolve the apomorphine hydrochloride in the saline/ascorbic acid solution. Gentle warming and vortexing can aid dissolution.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution protected from light and use it fresh on the day of preparation, as apomorphine is susceptible to oxidation.
Administration of Apomorphine
a. Subcutaneous (s.c.) Injection:
-
Restrain the rodent gently but firmly.
-
Lift a fold of skin on the back, slightly off the midline.
-
Insert a 25-27 gauge needle into the tented skin, parallel to the body.
-
Inject the apomorphine solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
b. Intraperitoneal (i.p.) Injection:
-
Restrain the rodent with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Aspirate briefly to ensure no fluid is drawn into the syringe.
-
Inject the apomorphine solution.
-
Withdraw the needle.
Apomorphine-Induced Rotation Test
This test is used to assess the degree of unilateral dopamine depletion in 6-OHDA lesioned rodents.
Materials:
-
6-OHDA lesioned rodent
-
Prepared apomorphine solution
-
A circular test arena
-
Video recording equipment and analysis software
Procedure:
-
Habituate the animal to the testing arena for 10-15 minutes before drug administration.
-
Administer apomorphine at the desired dose (e.g., 0.05-0.5 mg/kg, s.c.).
-
Immediately place the animal back into the arena.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 30-90 minutes). Automated tracking software is recommended for accurate quantification.
Open Field Test for Locomotor Activity
This test evaluates spontaneous locomotor activity and exploratory behavior.
Materials:
-
Rodent model of PD
-
Prepared apomorphine solution
-
An open field arena equipped with photobeam detectors or a video tracking system
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the open field arena and allow for a habituation period (e.g., 30-60 minutes) to measure baseline activity.
-
Administer apomorphine at the desired dose.
-
Return the animal to the open field and record locomotor activity for a defined period (e.g., 60-120 minutes).
-
Parameters to be analyzed include total distance traveled, velocity, rearing frequency, and time spent in the center versus the periphery of the arena.[1]
Signaling Pathways and Experimental Workflows
Apomorphine Mechanism of Action
Apomorphine exerts its effects by directly stimulating postsynaptic D1 and D2 dopamine receptors in the basal ganglia, thereby mimicking the action of dopamine.
Caption: Apomorphine acts as a dopamine agonist on D1 and D2 receptors.
Dopamine D1 and D2 Receptor Signaling Pathways
Caption: Downstream signaling of D1 (excitatory) and D2 (inhibitory) receptors.
Experimental Workflow for Assessing Apomorphine Efficacy
Caption: Workflow for evaluating apomorphine in a rodent PD model.
References
- 1. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 8. Low doses of apomorphine transiently reduce locomotor activity in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and neurotrophic effect of apomorphine in the striatal 6-OHDA-lesion rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Aprofene Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprofene is a synthetic compound recognized for its anticholinergic properties, acting as an antagonist at both muscarinic and nicotinic acetylcholine receptors.[1][2][3] Its ability to modulate cholinergic signaling makes it a compound of interest for various research and therapeutic applications. Accurate and reproducible measurement of this compound's activity is crucial for understanding its pharmacological profile and potential clinical utility. This document provides detailed application notes and protocols for three common cell-based assays used to quantify the activity of this compound: the Competitive Radioligand Binding Assay, the Calcium Flux Functional Assay, and the Luciferase Reporter Gene Assay.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by blocking the action of acetylcholine, the endogenous neurotransmitter, at muscarinic acetylcholine receptors (mAChRs).[4] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This signaling cascade ultimately results in an increase in intracellular calcium levels.[3][6] The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] By binding to these receptors without activating them, this compound prevents acetylcholine-mediated signaling.
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
Application Notes and Protocols for Aprofene in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprofene is a synthetic compound recognized for its dual antagonistic effects on both muscarinic and nicotinic acetylcholine receptors (nAChRs). As a muscarinic antagonist, it blocks the action of acetylcholine (ACh) at muscarinic receptors, which are G-protein coupled receptors involved in a wide range of physiological processes. Concurrently, this compound acts as a noncompetitive inhibitor of nAChRs, which are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. This dual activity makes this compound a compound of interest for investigating cholinergic signaling pathways and their roles in various physiological and pathological conditions.
These application notes provide detailed protocols for utilizing this compound in electrophysiology studies to characterize its effects on ion channels and cellular excitability. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Data Presentation
Table 1: this compound - Quantitative Data on Nicotinic Acetylcholine Receptor Inhibition
| Parameter | Value | Cell Type/System | Reference |
| Affinity for Resting State (KD) | 16.4 µM | Torpedo AChR | [1] |
| Affinity for Desensitized State (KD) | 0.7 µM | Torpedo AChR | [1] |
| Inhibition Type | Noncompetitive | Mammalian and Torpedo AChR | [1] |
Table 2: Representative IC50 Values for Noncompetitive Inhibitors of Nicotinic Acetylcholine Receptors
This table provides a reference for the expected potency of noncompetitive inhibitors on different nAChR subtypes. While specific data for this compound across all subtypes is not available, these values for other noncompetitive inhibitors can guide experimental design.
| Compound | nAChR Subtype | IC50 Value | Reference |
| Mecamylamine | α3β4 | 2.2 µM | [2] |
| Hexamethonium | α3β4 | >10 µM | [2] |
| Phencyclidine (PCP) | α7 | ~10 µM | [3] |
| HDMP | α7 | ~0.55 µM | [3] |
Table 3: Effects of Muscarinic Antagonists on Voltage-Gated Ion Channels
This table summarizes the effects of various muscarinic antagonists on potassium (K+) and calcium (Ca2+) channels, providing a basis for designing experiments to investigate similar potential effects of this compound.
| Antagonist | Ion Channel | Effect | Cell Type | Reference |
| Atropine | L-type Ca2+ current (ICa) | Reverses ACh-induced inhibition | Frog ventricular myocytes | [4][5] |
| Methoctramine (M2 selective) | KACh | Blockade | Canine atrial myocytes | [6] |
| 4-DAMP (M3 selective) | KM3 | Inhibition | Canine atrial myocytes | [6] |
| Pirenzepine (M1 selective) | M-type K+ current | Suppression | Rat sympathetic neurons | [7] |
| Tropicamide (M4 selective) | K4AP | Suppression | Canine atrial myocytes | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings to Investigate this compound's Effect on Nicotinic Acetylcholine Receptors
Objective: To characterize the noncompetitive inhibition of nAChR-mediated currents by this compound.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7, or HEK293 cells transfected with specific α and β subunits).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (ECS) (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (ICS) (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2ATP, 0.5 NaGTP. Adjust pH to 7.2 with KOH.
-
Acetylcholine (ACh) or Nicotine stock solution.
-
This compound stock solution (in DMSO, final concentration of DMSO should be <0.1%).
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-6 MΩ when filled with ICS.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with ECS.
-
Approach a cell with the patch pipette under positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of ACh or nicotine for a short duration (e.g., 2 seconds) to elicit a maximal current response.
-
Wash the cell with ECS until the current returns to baseline.
-
Pre-apply this compound at various concentrations for 2-5 minutes.
-
Co-apply the same concentration of this compound with the agonist (ACh or nicotine).
-
Record the peak inward current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence (Icontrol) and presence (Ithis compound) of different concentrations of this compound.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (Ithis compound / Icontrol)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Voltage-Clamp Recordings to Assess this compound's Effect on Muscarinic Receptor-Modulated Potassium Channels
Objective: To determine if this compound, as a muscarinic antagonist, can block the modulation of K+ channels by a muscarinic agonist.
Materials:
-
Primary cultured neurons or a cell line endogenously expressing muscarinic receptors and relevant K+ channels (e.g., superior cervical ganglion neurons for M-current).
-
Patch-clamp rig and consumables as in Protocol 1.
-
External Solution (ECS): Same as Protocol 1.
-
Internal Solution (ICS): Same as Protocol 1.
-
Muscarinic agonist (e.g., Carbachol, Oxotremorine-M).
-
This compound stock solution.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a potential where the K+ current of interest is active (e.g., -30 mV for M-current).
-
Apply voltage steps to elicit and measure the K+ current.
-
-
Recording:
-
Record the baseline K+ current.
-
Apply a muscarinic agonist to induce inhibition of the K+ current.
-
Wash out the agonist to ensure reversibility.
-
Pre-incubate the cell with this compound for 2-5 minutes.
-
In the continued presence of this compound, co-apply the muscarinic agonist.
-
Record the K+ current to determine if this compound prevents the agonist-induced inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the K+ current at a specific voltage step under control conditions, in the presence of the agonist, and in the presence of this compound plus the agonist.
-
Compare the degree of inhibition by the agonist in the absence and presence of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for electrophysiological studies of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 4. Agonist-independent effects of muscarinic antagonists on Ca2+ and K+ currents in frog and rat cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-independent effects of muscarinic antagonists on Ca2+ and K+ currents in frog and rat cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological characterization of cardiac muscarinic acetylcholine receptors: different subtypes mediate different potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of muscarinic receptor subtypes inhibiting Ca2+ current and M current in rat sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Aprofene: A Versatile Pharmacological Tool for Probing Cholinergic and Beyond in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprofene, a synthetic derivative of 2,2-diphenylpropanoic acid, is a well-established pharmacological agent primarily recognized for its potent, non-selective antagonist activity at muscarinic acetylcholine receptors (mAChRs). Its ability to block the action of acetylcholine at these receptors has made it an invaluable tool for decades in neuroscience research to investigate the physiological and pathophysiological roles of the cholinergic system. Beyond its classical antimuscarinic effects, emerging evidence suggests that this compound also interacts with other key targets within the central nervous system (CNS), including nicotinic acetylcholine receptors (nAChRs) and sigma receptors, further expanding its utility as a multi-target pharmacological probe.
These application notes provide a comprehensive overview of this compound's pharmacological profile and offer detailed protocols for its use in a variety of in vitro and in vivo neuroscience research applications. The information presented herein is intended to guide researchers in designing and executing experiments to explore cholinergic signaling, investigate the mechanisms of neurological disorders, and aid in the development of novel therapeutics.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). This non-selective blockade of mAChRs inhibits the diverse cellular responses mediated by acetylcholine, including the modulation of neuronal excitability, synaptic plasticity, and neurotransmitter release.
Quantitative Pharmacological Data
The following table summarizes the key quantitative pharmacological parameters of this compound, providing a basis for dose-selection in various experimental paradigms.
| Parameter | Receptor/Tissue | Value | Reference(s) |
| Ki (nM) | Muscarinic Receptors (non-selective) | 0.088 - 0.472 | [1][2] |
| M1 Muscarinic Receptor (rat cerebral cortex) | 310 | [3] | |
| Sigma Receptors (brain) | Potent Inhibition (Ki not specified) | [4] | |
| Action | Nicotinic Acetylcholine Receptor (BC3H-1 muscle cells) | Non-competitive inhibitor | [5] |
In Vitro Applications and Protocols
This compound is widely employed in a range of in vitro assays to characterize muscarinic receptor function and to screen for novel cholinergic compounds.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This compound can be used as a competitor to displace the binding of a radiolabeled ligand from muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic receptors using this compound as a reference compound.
Materials:
-
Receptor Source: Membranes from cells expressing a specific muscarinic receptor subtype (e.g., CHO-M1 cells) or tissue homogenates (e.g., rat brain cortex).
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: Compound of interest.
-
Reference Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of radioligand (e.g., 0.5 nM [³H]-QNB) + 50 µL of assay buffer + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of atropine (1 µM) + 100 µL of membrane suspension.
-
Competition Binding: 50 µL of radioligand + 50 µL of varying concentrations of the test compound or this compound + 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Functional Assays
Functional assays measure the physiological response to receptor activation or blockade. This compound can be used to antagonize the effects of muscarinic agonists in these assays.
Objective: To determine the potency of this compound in inhibiting M1/M3/M5 receptor-mediated PI hydrolysis.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the M1, M3, or M5 muscarinic receptor.
-
Labeling Medium: Inositol-free DMEM supplemented with 10% dialyzed FBS.
-
[³H]-myo-inositol.
-
Stimulation Buffer: Krebs-Henseleit buffer containing 10 mM LiCl.
-
Agonist: Carbachol.
-
Antagonist: this compound.
-
Lysis Buffer: 0.1 M Formic acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 24-well plates.
-
Once confluent, incubate the cells overnight in labeling medium containing [³H]-myo-inositol (1 µCi/well).
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 20 minutes.
-
Stimulate the cells with a submaximal concentration of carbachol (e.g., 10 µM) for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates (IPs):
-
Aspirate the stimulation buffer and add ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Neutralize the lysates and apply them to Dowex columns.
-
-
Separation and Quantification of IPs:
-
Wash the columns with water to remove free inositol.
-
Elute the total [³H]-IPs with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation fluid and count.
-
-
Data Analysis:
-
Plot the amount of [³H]-IPs accumulated against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and subsequently the pA₂ value using Schild analysis.
-
This compound blocks M1/M3/M5 signaling.
In Vivo Applications and Protocols
This compound is a valuable tool for investigating the role of the cholinergic system in complex physiological processes and in animal models of neurological and psychiatric disorders.
Animal Models of Cognitive Impairment
Muscarinic antagonists like scopolamine are commonly used to induce transient cognitive deficits in rodents, providing a model to screen for potential cognitive-enhancing drugs. This compound can be used to further probe the involvement of muscarinic receptors in these models.
Objective: To assess the effect of this compound on spatial learning and memory in a scopolamine-induced amnesia model.
Animals: Adult male mice (e.g., C57BL/6).
Materials:
-
Morris water maze apparatus.
-
Scopolamine hydrobromide.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
Procedure:
-
Habituation: Allow the mice to acclimate to the testing room and handle them for several days prior to the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15 minutes after the this compound/vehicle injection.
-
-
Acquisition Training (Days 1-4):
-
Conduct 4 trials per day for 4 consecutive days.
-
In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency and path length during acquisition training using a two-way repeated measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
-
Workflow for in vivo cognitive studies.
Neurotransmitter Release Studies
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This compound can be administered systemically or locally (via the microdialysis probe) to investigate its effects on acetylcholine and other neurotransmitter release.
Objective: To determine the effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex).
Animals: Adult male rats (e.g., Sprague-Dawley).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis.
-
This compound hydrochloride.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.
-
Collect at least 3-4 baseline samples.
-
-
Drug Administration:
-
Administer this compound systemically (i.p.) or locally through the dialysis probe (retrodialysis).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the baseline average.
-
Analyze the data using an appropriate statistical test (e.g., repeated measures ANOVA).
-
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of the cholinergic system in neuroscience. Its well-characterized antimuscarinic properties, coupled with its effects on other neurotransmitter systems, provide researchers with a versatile agent to dissect complex neural circuits and signaling pathways. The protocols outlined in these application notes offer a starting point for utilizing this compound in a variety of experimental contexts. As with any pharmacological tool, careful consideration of dose, route of administration, and appropriate controls is paramount for obtaining robust and interpretable data. The continued application of this compound in both fundamental and translational neuroscience research will undoubtedly contribute to a deeper understanding of brain function and the development of novel therapies for neurological and psychiatric disorders.
References
Application Note: High-Throughput Screening Assays for the Identification and Characterization of Novel Aprofene Analogs
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of novel therapeutic agents targeting cholinergic receptors.
Introduction Aprofene is a known antimuscarinic agent that also exhibits antagonist activity at nicotinic acetylcholine receptors.[1] Its analogs represent a promising avenue for the development of new therapeutics targeting a range of neurological and physiological disorders. High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of such analogs to identify compounds with desired potency, selectivity, and functional activity.[2][3] This document provides detailed protocols for a primary functional assay, a secondary binding assay, and a selectivity counterscreen to facilitate the discovery of novel this compound analogs targeting the M2 muscarinic acetylcholine receptor (M2R), a G-protein coupled receptor (GPCR).[4][5]
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a Gαi-coupled receptor.[4] Upon activation by its endogenous ligand, acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Concurrently, the Gβγ subunits can directly modulate ion channels. This compound and its analogs act as competitive antagonists, binding to the receptor to prevent acetylcholine-mediated signaling.
References
- 1. Buy this compound | 3563-01-7 | >98% [smolecule.com]
- 2. Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd [syngeneintl.com]
- 3. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Aprofene: A Tool for Elucidating Acetylcholine Receptor Subtype Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprofene is a versatile pharmacological agent that acts as an antagonist at both muscarinic and nicotinic acetylcholine receptors (AChRs). Its distinct mode of action at these two major classes of cholinergic receptors makes it a valuable tool for researchers investigating the physiological and pathological roles of different AChR subtypes. As a muscarinic antagonist, this compound can be utilized to probe the function of G-protein coupled muscarinic receptors. Furthermore, its well-characterized noncompetitive antagonism at nicotinic receptors provides a means to study the allosteric modulation of these ligand-gated ion channels. These application notes provide a comprehensive overview of this compound's utility in studying acetylcholine receptor subtypes, including quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available for this compound and its analogs at both muscarinic and nicotinic acetylcholine receptors, facilitating the comparison of its binding affinities and inhibitory concentrations.
Table 1: Binding Affinity of this compound Analog (Azaprophen) at Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Tissue/Cell Line | K_i (nM) | Reference |
| M1 | Azaprophen | m1-transfected CHO cells | 0.472 | [1] |
| M3 | Azaprophen | m3-transfected CHO cells | 0.0881 | [1] |
| Mixed | Azaprophen | Guinea pig ileum | 0.134 | [1] |
| Mixed | Azaprophen | Rat heart | 0.228 | [1] |
| Mixed | Azaprophen | Rat brain | 0.243 | [1] |
Note: Data for the direct ligand this compound is limited; however, the structurally similar azaprophen demonstrates a lack of significant selectivity between muscarinic receptor subtypes.
Table 2: Inhibitory Activity of this compound at the Nicotinic Acetylcholine Receptor
| Parameter | Value (µM) | Cell/Tissue Type | Description | Reference |
| K_D (desensitized state) | 0.7 | Torpedo californica membranes | Dissociation constant for the high-affinity, desensitized state of the receptor. | [2] |
| K_D (resting state) | 16.4 | Torpedo californica membranes | Dissociation constant for the low-affinity, resting state of the receptor. | [2] |
| K_ant | 3 | BC3H-1 muscle cells | Concentration for inhibition of the initial rate of carbamylcholine-elicited sodium influx. | [2] |
| K_p | 83 | BC3H-1 muscle cells | Concentration to inhibit the initial rate of [¹²⁵I]-α-bungarotoxin binding. | [2] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study acetylcholine receptor subtypes are provided below.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity of this compound for muscarinic acetylcholine receptors using a competitive binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
[³H]-NMS (radioligabeled antagonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration near its K_D), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Competitive Binding: Cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.
-
Calculate the K_i value of this compound using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors
This protocol outlines the procedure for investigating the noncompetitive inhibitory effects of this compound on nicotinic acetylcholine receptor-mediated currents using whole-cell patch-clamp recordings from cultured cells expressing the desired nAChR subtype.
Materials:
-
Cultured cells expressing the nicotinic receptor subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Acetylcholine (ACh) or another nicotinic agonist.
-
This compound.
-
Perfusion system for rapid solution exchange.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application:
-
Using a rapid perfusion system, apply a brief pulse of ACh (e.g., 100 µM for 2 seconds) to elicit an inward current.
-
Record the peak amplitude and decay kinetics of the ACh-evoked current.
-
-
This compound Application:
-
Pre-incubate the cell with this compound at various concentrations for a set period (e.g., 1-2 minutes) before co-applying it with ACh.
-
Alternatively, co-apply this compound and ACh simultaneously.
-
-
Data Acquisition and Analysis:
-
Record the ACh-evoked currents in the absence and presence of different concentrations of this compound.
-
Measure the peak current amplitude for each condition.
-
Construct a concentration-response curve by plotting the percentage of inhibition of the ACh-evoked current against the this compound concentration.
-
Determine the IC₅₀ value for this compound's inhibition.
-
Analyze changes in the current kinetics (e.g., decay time constant) to further characterize the noncompetitive inhibition.
-
Calcium Imaging Assay for Muscarinic Receptors
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to muscarinic receptor activation and its inhibition by this compound. This is particularly useful for studying Gq/11-coupled muscarinic subtypes (M1, M3, M5).
Materials:
-
Cells expressing the Gq/11-coupled muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Fluorescence microscope or plate reader capable of measuring intracellular calcium.
Procedure:
-
Cell Plating: Seed the cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well black-walled plates).
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Baseline Measurement: Record the baseline fluorescence of the cells before adding any stimulants.
-
This compound Incubation: Incubate the cells with various concentrations of this compound for a predetermined time (e.g., 10-20 minutes).
-
Agonist Stimulation: Add the muscarinic agonist (e.g., carbachol) to the cells and immediately start recording the fluorescence changes over time.
-
Data Acquisition and Analysis:
-
Measure the peak fluorescence intensity or the integrated fluorescence response for each condition.
-
Normalize the response to the baseline fluorescence.
-
Construct a concentration-response curve for the agonist in the absence and presence of different concentrations of this compound.
-
Determine the IC₅₀ value for this compound's inhibition of the agonist-induced calcium response.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental concepts related to the study of this compound's effects on acetylcholine receptors.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
References
Troubleshooting & Optimization
Aprofene Solubility in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the aqueous solubility of aprofene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful experimental outcomes.
This compound Aqueous Solubility Data
For research and formulation purposes, it is crucial to experimentally determine the aqueous solubility of this compound under specific conditions. The following table illustrates how experimentally determined solubility data for this compound could be presented.
Disclaimer: The data in the table below is hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocol provided.
| Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| 25 | 5.0 | Value | Value | Clear solution |
| 25 | 6.0 | Value | Value | Clear solution |
| 25 | 7.0 | Value | Value | Precipitation observed |
| 37 | 5.0 | Value | Value | Clear solution |
| 37 | 6.0 | Value | Value | Clear solution |
| 37 | 7.0 | Value | Value | Precipitation observed |
Experimental Protocol: Determination of this compound's Aqueous Solubility
This section details the recommended methodology for determining the equilibrium solubility of this compound in aqueous solutions, based on the widely accepted shake-flask method.
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature and pH.
Materials:
-
This compound (free base or hydrochloride salt)
-
Deionized water
-
Buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 7.4, 9.0)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture with a suitable buffer)
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). From the stock solution, prepare a series of standard solutions of known concentrations in the same solvent.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific pH buffer. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
Sample Clarification: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and clarify it by either centrifugation or filtration through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the clarified supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Data Analysis: Construct a calibration curve using the standard solutions. Use the calibration curve to determine the concentration of this compound in the experimental samples. The average of the concentrations from replicate samples represents the equilibrium solubility of this compound under the tested conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in the supernatant. | Insufficient equilibration time. | Increase the shaking time (e.g., to 48 or 72 hours) and verify equilibration by sampling at multiple time points. |
| This compound degradation. | Assess the stability of this compound in the chosen buffers and at the experimental temperature. Use fresh solutions and protect from light if necessary. | |
| Analytical method not sensitive enough. | Optimize the HPLC or UV-Vis method to achieve a lower limit of detection and quantification. | |
| High variability in solubility results between replicates. | Inconsistent temperature control. | Ensure the shaking incubator or water bath maintains a stable temperature throughout the experiment. |
| Incomplete removal of undissolved solid. | Improve the clarification step. Use a smaller pore size filter or increase the centrifugation speed and time. | |
| Pipetting errors. | Use calibrated pipettes and ensure consistent technique when handling samples and standards. | |
| Precipitation of this compound during sample processing. | Temperature fluctuations after equilibration. | Maintain the sample temperature during clarification and prior to analysis. |
| Change in pH. | Ensure the pH of the sample does not change during processing. | |
| Unexpectedly high solubility values. | Presence of co-solvents or impurities. | Use high-purity this compound and ensure all glassware is clean. Prepare buffers with high-purity water. |
| Formation of a supersaturated solution. | Ensure true equilibrium is reached by approaching it from both undersaturation and supersaturation if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the aqueous solubility of this compound?
A1: The primary factors affecting this compound's aqueous solubility include pH, temperature, the presence of co-solvents, and the particle size of the solid material. As a compound with a basic functional group, this compound's solubility is expected to be pH-dependent, with higher solubility at lower pH values where it can be protonated.
Q2: Why is it important to determine the solubility of this compound at different pH values?
A2: Determining the pH-solubility profile is critical for predicting the in vivo behavior of this compound. The pH of the gastrointestinal tract varies significantly, which will affect the dissolution and absorption of an orally administered drug. This information is essential for developing oral dosage forms with optimal bioavailability.
Q3: How can the aqueous solubility of this compound be improved for experimental purposes?
A3: For in vitro experiments, the solubility of this compound can be enhanced by adjusting the pH of the aqueous medium to a more acidic range. The use of co-solvents like ethanol or DMSO can also significantly increase its solubility. However, the concentration of the co-solvent should be carefully controlled as it can impact the experimental system.
Q4: What is the significance of using a thermostatically controlled environment for solubility testing?
A4: Solubility is a temperature-dependent property. Maintaining a constant and controlled temperature is crucial for obtaining accurate and reproducible solubility data. For pharmaceutical applications, solubility is often determined at physiological temperature (37°C).
Q5: How do I know if the system has reached equilibrium during a shake-flask solubility experiment?
A5: To confirm that equilibrium has been reached, you should measure the concentration of this compound in the supernatant at different time points (e.g., 24, 48, and 72 hours). The system is considered to be at equilibrium when the concentration no longer changes over time.
References
Aprofene In Vitro Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro stability and degradation of aprofene. The information is designed to assist in designing and executing robust stability studies and in troubleshooting common experimental challenges.
Disclaimer: Publicly available experimental data on the forced degradation of this compound is limited. The information provided herein is based on the chemical structure of this compound as an ester and general principles of drug degradation and stability testing established in pharmaceutical sciences. The quantitative data presented is illustrative and intended to serve as a guideline for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in vitro?
A1: Based on its chemical structure, which contains an ester linkage, the primary degradation pathway for this compound is expected to be hydrolysis. This reaction would cleave the ester bond to yield α-phenyl-α-methylacetic acid and 2-(diethylamino)ethanol. Enzymatic hydrolysis of this compound by butyrylcholinesterase and carboxylesterases to these products has been reported.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: As an ester, this compound's stability in aqueous solutions is expected to be highly pH-dependent. Hydrolysis is typically catalyzed by both acid and base. Therefore, the degradation rate is expected to be significant at low pH (acid-catalyzed hydrolysis) and high pH (base-catalyzed hydrolysis), with a region of maximum stability likely in the mid-pH range.
Q3: Is this compound susceptible to oxidative degradation?
A3: While hydrolysis is the most probable degradation route, the potential for oxidative degradation should not be disregarded. The tertiary amine group and the benzene rings in the this compound molecule could be susceptible to oxidation under certain conditions, for instance, in the presence of strong oxidizing agents or upon exposure to light and oxygen.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, this compound stock solutions should be prepared in a buffer at a pH of maximum stability (if determined) or in an aprotic solvent if compatible with the experimental design. Solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. For aqueous solutions, preparation immediately before use is recommended.
Q5: What analytical techniques are suitable for monitoring this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent drug and its degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[2]
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed immediately after preparing an aqueous solution.
-
Possible Cause 1: Unfavorable pH.
-
Solution: this compound is an ester and likely undergoes rapid hydrolysis in acidic or alkaline conditions. Measure the pH of your solution. Prepare solutions in a buffered system, ideally between pH 4 and 6, to find the region of maximum stability.
-
-
Possible Cause 2: High Temperature.
-
Solution: Hydrolysis reactions are accelerated at higher temperatures. Prepare and store solutions at reduced temperatures (e.g., on an ice bath during preparation and at 2-8°C for short-term storage).
-
-
Possible Cause 3: Enzymatic Degradation.
-
Solution: If using biological matrices (e.g., serum, plasma), endogenous esterases can rapidly hydrolyze this compound.[1] Consider heat-inactivating the biological matrix or adding esterase inhibitors, if compatible with your assay.
-
Problem 2: The peak corresponding to this compound in my HPLC chromatogram is broad or shows tailing.
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: this compound has a basic tertiary amine. At a mobile phase pH close to its pKa, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjust the mobile phase pH to be at least 2 units below the pKa of the tertiary amine (e.g., pH < 7.5) to ensure it is fully protonated.
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase.
-
Solution: The basic nature of this compound can lead to interactions with residual silanol groups on the C18 column. Use a column with end-capping or add a competing base like triethylamine (e.g., 0.1%) to the mobile phase to improve peak shape.
-
Problem 3: I am not seeing any degradation of this compound under my stress conditions.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Forced degradation studies aim for 5-20% degradation.[3] If no degradation is observed, increase the severity of the stressor. For example, increase the concentration of acid/base, raise the temperature for thermal degradation, or extend the exposure time for photostability studies.
-
-
Possible Cause 2: this compound is highly stable under the specific condition.
-
Solution: It is possible for a compound to be stable under certain stress conditions. If extensive efforts to induce degradation fail, document the conditions tested and report the compound as stable under those specific parameters.
-
Quantitative Data Summary
The following tables present illustrative data from hypothetical forced degradation studies on this compound. This data is intended to serve as a guide for expected trends and for setting up experimental conditions.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | Buffer System (0.1 M) | Half-life (t½) (hours) | % Degradation after 24 hours |
| 1.2 | HCl | 2.5 | >90% |
| 4.5 | Acetate | 72 | ~28% |
| 6.8 | Phosphate | 120 | ~15% |
| 9.0 | Borate | 5.0 | >80% |
| 12 | NaOH | <1 | >99% |
Table 2: Effect of Temperature on this compound Stability in pH 6.8 Phosphate Buffer
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 25 | 280 | 0.0025 |
| 40 | 90 | 0.0077 |
| 60 | 20 | 0.0347 |
| 80 | 4 | 0.1733 |
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 hours | ~45% | α-phenyl-α-methylacetic acid, 2-(diethylamino)ethanol |
| Base Hydrolysis | 0.1 M NaOH, RT | 2 hours | ~60% | α-phenyl-α-methylacetic acid, 2-(diethylamino)ethanol |
| Oxidation | 3% H₂O₂, RT | 24 hours | ~15% | N-oxide derivative, Hydroxylated species |
| Thermal | 80°C, Solid State | 48 hours | ~5% | Not Determined |
| Photolytic | ICH Q1B Option 2 | - | ~10% | Not Determined |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature. Withdraw samples at 0, 0.5, 1, 2, and 4 hours. Neutralize with an equal volume of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light. Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Thermal Degradation: Place a thin layer of solid this compound powder in a glass vial and store in an oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Prepare solutions at 100 µg/mL for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2). A control sample should be protected from light with aluminum foil. Analyze both samples after exposure.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
Troubleshooting Aprofene precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Aprofene precipitation in buffer systems during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an antimuscarinic agent with the chemical formula C₂₁H₂₇NO₂ and a molecular weight of approximately 325.44 g/mol .[1] It is a white crystalline solid that is slightly soluble in water but soluble in organic solvents like ethanol, ether, and DMSO.[2] this compound has alkaline properties, meaning it is a weak base.[2] For long-term storage, it is recommended to keep it in a dry, dark place at -20°C, while for short-term use, 0-4°C is suitable.[2]
Q2: Why is my this compound precipitating out of solution?
This compound precipitation in aqueous buffers is often linked to its pH-dependent solubility. As a weak base, this compound's solubility is significantly influenced by the pH of the solution.
-
At acidic pH (lower than its pKa): this compound is protonated and exists in its ionized form, which is more soluble in water.
-
At alkaline pH (higher than its pKa): this compound is in its neutral, un-ionized form, which is less soluble in water and more likely to precipitate.
Therefore, if the pH of your buffer is too high, you are likely to observe this compound precipitation.
Q3: What is the pKa of this compound?
Q4: How can I prevent this compound from precipitating in my buffer?
Several strategies can be employed to prevent this compound precipitation:
-
pH Optimization: The most effective method is to maintain the pH of the buffer in a range where this compound remains in its soluble, ionized form. This generally means using a buffer with a slightly acidic to neutral pH.
-
Use of Co-solvents: If experimentally permissible, a small amount of an organic co-solvent like DMSO can be used to initially dissolve the this compound before adding it to the aqueous buffer. This can help maintain its solubility even at higher concentrations or less optimal pH values.
-
Concentration Control: Working with lower concentrations of this compound will reduce the likelihood of exceeding its solubility limit in a given buffer.
-
Temperature: Ensure the buffer and this compound solution are at a consistent, appropriate temperature. While the effect of temperature on this compound's solubility is not well-documented, significant temperature fluctuations can sometimes induce precipitation.
Q5: Is it better to use this compound or this compound Hydrochloride?
This compound hydrochloride is the salt form of this compound and is generally more water-soluble than the free base. Using this compound hydrochloride can be a good strategy to achieve higher concentrations in aqueous solutions. However, it's important to remember that even when using the hydrochloride salt, if the pH of the buffer is high enough, the this compound can be converted back to its less soluble free base form, leading to precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to resolving this compound precipitation issues in a question-and-answer format.
Issue: I observed a white precipitate after adding this compound to my buffer.
Troubleshooting Steps:
-
What is the pH of your buffer?
-
Answer: this compound, being a weak base, is less soluble at higher pH values. If your buffer has a pH that is likely above the pKa of this compound, precipitation of the un-ionized form is the most probable cause.
-
-
How did you prepare the this compound solution?
-
Answer: Directly adding solid this compound to an aqueous buffer can lead to localized high concentrations and immediate precipitation. It is often better to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then add it dropwise to the buffer while stirring.
-
-
What is the concentration of this compound in your final solution?
-
Answer: You might be exceeding the solubility limit of this compound in your specific buffer system. Try preparing a more dilute solution.
-
-
What is the composition of your buffer?
-
Answer: While specific interactions are not documented, some buffer components can potentially interact with drugs to reduce solubility. Consider if any components of your buffer are known to cause precipitation with other organic molecules.
-
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to buffer | High buffer pH | Lower the pH of the buffer. Empirically test a range of pH values to find the optimal one for your experiment. |
| High final concentration | Reduce the final concentration of this compound in the buffer. | |
| Method of preparation | Prepare a stock solution of this compound in DMSO and add it to the buffer with vigorous stirring. | |
| Precipitation over time | Unstable solution | Store the this compound-buffer solution at a lower temperature (e.g., 4°C) and protect it from light. Prepare fresh solutions before each experiment. |
| Buffer incompatibility | If possible, try a different buffer system with a similar pH range. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to completely dissolve the powder. For example, to make a 10 mM stock solution, dissolve 3.25 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure the this compound is fully dissolved.
-
Store the stock solution at -20°C for long-term storage, protected from light.
Protocol 2: Preparation of this compound Working Solution in Buffer
-
Prepare your desired aqueous buffer and adjust the pH to a slightly acidic or neutral range (e.g., pH 6.0 - 7.4).
-
Filter the buffer through a 0.22 µm filter to remove any particulates.
-
While vigorously stirring the buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
It is recommended to prepare the working solution fresh for each experiment.
Visualizing the Troubleshooting Process
The following diagram illustrates the decision-making process when troubleshooting this compound precipitation.
The following diagram illustrates the relationship between pH and the solubility of a weak base like this compound.
References
Technical Support Center: Optimizing Aprofene Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprofene in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in animal models?
A1: Currently, there is a lack of publicly available, comprehensive toxicology studies that have established a definitive Maximum Tolerated Dose (MTD) or LD50 for this compound in common animal models. However, based on its mechanism of action as a muscarinic and nicotinic acetylcholine receptor antagonist, a conservative approach to dose-finding is recommended.
For initial in vivo experiments, researchers should consider performing a dose-range finding study. A suggested starting point, inferred from dosages of other anticholinergic agents used in animal studies, would be in the low mg/kg range. It is crucial to begin with a low dose and escalate gradually while closely monitoring the animals for any signs of toxicity.
Q2: How can I determine a safe and effective dose of this compound for my specific experimental model?
A2: Determining the optimal dose of this compound requires a systematic approach. We recommend the following workflow:
-
Literature Review: Although specific this compound dosage data is scarce, reviewing studies on other anticholinergic drugs with similar mechanisms of action can provide a valuable starting point for dose range selection.
-
Dose-Escalation Study: Conduct a pilot study with a small number of animals. Start with a low dose (e.g., 1 mg/kg) and incrementally increase the dose in different cohorts.
-
Monitoring: Closely observe the animals for both therapeutic effects (depending on your experimental endpoint) and adverse effects. Key parameters to monitor include changes in behavior, motor activity, salivation, and any signs of distress.
-
Establish MTD: The Maximum Tolerated Dose is the highest dose that does not cause unacceptable toxicity. This will define the upper limit for your efficacy studies.
-
Efficacy Studies: Once the MTD is established, conduct efficacy studies using a range of doses below the MTD to identify the optimal dose for your desired biological effect.
Q3: What are the potential side effects of this compound in in vivo experiments?
A3: As an anticholinergic agent, this compound can be expected to produce a range of dose-dependent side effects. These are primarily related to the blockade of muscarinic and nicotinic acetylcholine receptors. Researchers should be vigilant for the following potential adverse effects:
-
Central Nervous System: Sedation, confusion, agitation, and at higher doses, potential seizures.
-
Peripheral Nervous System: Dry mouth (reduced salivation), blurred vision (due to mydriasis), tachycardia, and decreased gastrointestinal motility.
-
General: Hyperthermia and urinary retention.
If any of these signs are observed, it is crucial to reduce the dosage or discontinue the experiment for that animal and reassess the experimental protocol.
Q4: What is the primary mechanism of action of this compound?
A4: this compound acts as a non-competitive antagonist at both muscarinic and nicotinic acetylcholine receptors.[1] This dual antagonism leads to the inhibition of acetylcholine-mediated signaling in both the central and peripheral nervous systems. Its action at nicotinic receptors is particularly noteworthy, as it has been shown to be an effective noncompetitive inhibitor at concentrations of 1-50 µM.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe toxicity at the initial dose. | The starting dose was too high. The animal model may have a high sensitivity to anticholinergic agents. | Immediately halt the experiment. Redesign the dose-escalation study with a significantly lower starting dose (e.g., 10-fold lower). Review literature for the specific animal model's sensitivity to other anticholinergics. |
| No observable effect at the highest tested dose. | The dose range is too low. Poor bioavailability of the administered this compound. | Consider carefully escalating the dose beyond the initial range, while closely monitoring for toxicity. Ensure proper formulation and administration of this compound to maximize bioavailability. Consider alternative routes of administration. |
| Inconsistent results between animals in the same dose group. | Variability in drug metabolism between individual animals. Inconsistent administration technique. | Increase the number of animals per group to improve statistical power. Ensure the administration technique (e.g., injection volume, site) is consistent across all animals. |
| Unexpected behavioral changes not typical of anticholinergic effects. | Off-target effects of this compound. The observed behavior may be a secondary response to the primary anticholinergic effects. | Carefully document all observed behaviors. Consider conducting additional control experiments to rule out other contributing factors. A thorough literature search for off-target effects of similar compounds may be beneficial. |
Experimental Protocols
Dose-Range Finding (Dose Escalation) Study Protocol
This protocol outlines a general procedure for determining the Maximum Tolerated Dose (MTD) of this compound in a rodent model.
1. Animal Model:
-
Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Use a sufficient number of animals to allow for statistical significance (e.g., n=5-8 per group).
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
2. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, with final DMSO concentration kept low).
-
Ensure the formulation is sterile and administered at a consistent volume relative to the animal's body weight.
3. Dosing and Observation:
-
Divide animals into several dose groups, including a vehicle control group.
-
Select an initial low dose (e.g., 1 mg/kg) and escalate the dose in subsequent groups (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Observe animals continuously for the first 4 hours post-administration and then at regular intervals for at least 24-48 hours.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.
-
Measure body weight daily.
4. Data Analysis:
-
Determine the MTD as the highest dose that does not result in significant toxicity (e.g., >10% body weight loss, persistent signs of distress, or mortality).
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following table provides dosage information for other well-known anticholinergic drugs used in animal studies to serve as a reference for experimental design.
| Drug | Animal Model | Dosage Range | Route of Administration | Observed Effects |
| Atropine | Rat | 0.5 - 50 mg/kg | IV, IP, SC | Mydriasis, tachycardia, inhibition of salivation |
| Scopolamine | Mouse, Rat | 0.1 - 3 mg/kg | IP, SC | Impairment of learning and memory, locomotor activity changes |
| Glycopyrrolate | Dog | 0.005 - 0.01 mg/kg | IV, IM | Reduction of salivary and bronchial secretions |
Visualizations
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Aprofene and Laboratory Assay Integrity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential interference of the anticholinergic agent aprofene with common laboratory assays. While specific documented interferences for this compound are not widely reported in scientific literature, this guide provides a framework for troubleshooting and mitigating potential analytical discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with laboratory assays?
This compound is a synthetic anticholinergic drug, structurally a diphenylpropionate ester. Like other drugs, it has the potential to interfere with laboratory assays through various mechanisms:
-
Pharmacological (in vivo) effects: this compound's anticholinergic activity could potentially alter the levels of certain biomarkers. For instance, by affecting glandular secretions or smooth muscle function, it might indirectly influence the concentration of specific hormones or metabolites.
-
Analytical (in vitro) interference: The chemical structure of this compound or its metabolites could directly interact with assay components.[1] This can include:
-
Cross-reactivity: In immunoassays, this compound or its metabolites might have a similar structure to the target analyte, leading to binding with the assay antibodies and generating false-positive or false-negative results.[2][3]
-
Enzyme inhibition or activation: this compound could potentially interfere with enzymatic assays by inhibiting or activating the enzyme being measured.
-
Matrix effects: The presence of the drug or its metabolites in a sample could alter the sample matrix (e.g., viscosity, protein binding), affecting the accuracy of the assay.[3]
-
Q2: Are there any known metabolites of this compound that could cause interference?
Yes, studies in rats have identified desethylaprophen as a major metabolite of this compound.[4] This metabolite is formed through N-de-ethylation by cytochrome P-450-dependent monooxygenase.[4] When investigating potential assay interference, it is crucial to consider the impact of both the parent drug and its major metabolites, as they may also be present in biological samples and have the potential to cross-react or interfere with assays.
Q3: My results are unexpected for a patient on this compound. What are the initial troubleshooting steps?
If you encounter unexpected laboratory results for a patient known to be taking this compound, a systematic approach is crucial.[5][6][7]
-
Review Sample Integrity: Ensure proper sample collection, handling, and storage procedures were followed.
-
Clinical Correlation: Assess if the results are consistent with the patient's clinical presentation. A significant discrepancy warrants further investigation.
-
Consult Laboratory Personnel: Discuss the unexpected results with the clinical laboratory to rule out any pre-analytical or analytical errors.
-
Consider Alternative Assays: If possible, re-test the sample using a different assay method that employs a different principle of detection (e.g., mass spectrometry instead of immunoassay).
Troubleshooting Guides
Guide 1: Investigating Suspected Immunoassay Interference
Immunoassays are particularly susceptible to interference from drugs and their metabolites.[2][3][8]
Experimental Protocol: Serial Dilution
A simple and effective method to detect potential interference is to perform a serial dilution of the patient sample.
Methodology:
-
Prepare a series of dilutions of the patient's serum or plasma (e.g., 1:2, 1:4, 1:8, 1:16) using a suitable diluent (e.g., analyte-free serum or the assay manufacturer's recommended diluent).
-
Assay the neat (undiluted) and all diluted samples for the analyte of interest.
-
Calculate the concentration of the analyte in each dilution, correcting for the dilution factor.
-
Interpretation:
-
Linearity: If the corrected concentrations are consistent across the dilution series, interference is less likely.
-
Non-linearity: A non-linear response, where the corrected concentration changes significantly with dilution, suggests the presence of an interfering substance.
-
Table 1: Example of Serial Dilution Results for Suspected Interference
| Dilution Factor | Measured Concentration (units) | Corrected Concentration (units) | Linearity Check |
| Neat (1:1) | 100 | 100 | - |
| 1:2 | 60 | 120 | Non-linear |
| 1:4 | 40 | 160 | Non-linear |
| 1:8 | 25 | 200 | Non-linear |
Guide 2: General Workflow for Investigating Drug Interference
The following workflow provides a structured approach to identifying and mitigating potential drug interference in laboratory assays.
Diagram: Troubleshooting Workflow for Suspected Drug Interference
Caption: A logical workflow for investigating unexpected lab results.
Signaling Pathways and Experimental Workflows
While this compound's primary mechanism is antagonism of muscarinic acetylcholine receptors, understanding potential downstream effects that could lead to in vivo interference requires visualizing the signaling pathway.
Diagram: Simplified Muscarinic Acetylcholine Receptor Signaling
Caption: this compound blocks acetylcholine's action on muscarinic receptors.
Disclaimer: This information is intended for technical support purposes only and should not be considered medical advice. Always consult with qualified professionals for clinical interpretations.
References
- 1. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Desethylaprophen: a metabolite of aprophen with antimuscarinic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Approach on Receipt of an Unexpected Laboratory Test Result - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Problems in interpreting laboratory tests. What do unexpected results mean? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to prevent Aprofene degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aprofene in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in stock solutions?
A1: The primary degradation pathway for this compound is hydrolysis. This compound possesses an ester linkage which is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This hydrolysis results in the formation of 2,2-diphenylpropionic acid and 2-(diethylamino)ethanol, leading to a loss of the active compound.
Q2: What are the main factors that accelerate this compound degradation?
A2: Several factors can accelerate the degradation of this compound in solution:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and alkaline conditions can catalyze the breakdown of the ester bond.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]
-
Solvent: The choice of solvent is critical. Protic solvents, especially water, can directly participate in the hydrolysis reaction.
-
Light and Oxygen: Exposure to light (photolysis) and oxygen (oxidation) can also contribute to the degradation of this compound, although hydrolysis is typically the main concern.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Solvent: Use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or ethanol.
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store frozen at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency in stock solution | Degradation due to hydrolysis. | - Prepare fresh stock solutions more frequently.- Use a dry, aprotic solvent (e.g., anhydrous DMSO).- Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Verify the pH of your final experimental solution after adding the stock solution. |
| Precipitate formation in the stock solution upon storage | Poor solubility or degradation product precipitation. | - Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent.- If using a crystalline form, ensure it is fully dissolved upon preparation.- Store at the recommended temperature; some compounds can precipitate at lower temperatures. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | - Implement a strict protocol for stock solution preparation and storage.- Perform a stability study of your stock solution under your specific experimental conditions to determine its usable lifetime.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound before use. |
Quantitative Data on this compound Degradation
While specific kinetic data for this compound hydrolysis under various conditions is not extensively available in public literature, the following table provides an illustrative summary of expected degradation patterns based on forced degradation studies of similar ester-containing pharmaceutical compounds. These studies are designed to intentionally degrade the compound to understand its stability profile.[2][3][4][5]
| Stress Condition | Temperature | Duration | Expected % Degradation | Primary Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 60°C | 24 hours | 15 - 25% | 2,2-diphenylpropionic acid, 2-(diethylamino)ethanol |
| Alkaline Hydrolysis (0.1 M NaOH) | 40°C | 8 hours | 20 - 30% | 2,2-diphenylpropionic acid, 2-(diethylamino)ethanol |
| Oxidative Degradation (6% H₂O₂) | Room Temp | 24 hours | 10 - 20% | Oxidized derivatives |
| Thermal Degradation (Solid State) | 80°C | 48 hours | 5 - 15% | Various thermal degradants |
| Photolytic Degradation (UV light) | Room Temp | 24 hours | 5 - 10% | Photodegradation products |
Note: The actual degradation rates will depend on the specific experimental conditions, including the solvent used and the precise concentration of the stressing agent.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3][4][5]
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH. Incubate at 40°C. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours.
- Thermal Degradation: Place solid this compound powder in a vial and heat at 80°C in an oven. Withdraw samples at 0, 24, and 48 hours. Prepare solutions of the stressed solid for analysis.
- Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber. Withdraw samples at 0, 8, and 24 hours. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
- Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is recommended to ensure separation of all components.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
- Start with 90% A and 10% B.
- Linearly increase to 90% B over 20 minutes.
- Hold at 90% B for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: UV detection at 254 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Dilute the samples from the forced degradation study with the mobile phase (initial conditions) to a suitable concentration (e.g., 50 µg/mL).
3. Method Validation:
- The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
References
- 1. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Aprofene Off-Target Effects in Cell-Based Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering off-target effects of aprofene in cell-based assays. This compound, a muscarinic and nicotinic acetylcholine receptor antagonist, can exhibit activity at unintended molecular targets, leading to unexpected experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate these challenges.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to this compound's off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
-
Q1: My results with this compound are inconsistent with its known function as a muscarinic antagonist. What could be the cause?
-
A1: this compound is also a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). This off-target activity could be influencing your results, especially in cell lines expressing nAChRs. Consider whether your experimental system has endogenous or expressed nAChRs that could be affected.
-
-
Q2: I am observing unexpected changes in ion flux in my cell-based assay when using this compound. Why might this be happening?
-
A2: this compound has been shown to inhibit carbamylcholine-elicited sodium influx in muscle cells by acting on nAChRs. This direct effect on ion channel function could explain unexpected changes in intracellular ion concentrations.
-
-
Q3: How can I differentiate between on-target muscarinic effects and off-target nicotinic effects of this compound in my assay?
-
A3: To distinguish between these effects, you can use selective antagonists for each receptor type as controls. For example, a selective muscarinic antagonist (like atropine at low concentrations) should produce similar effects to your on-target expectations, while a selective nicotinic antagonist (like mecamylamine) might mimic the off-target effects you are observing with this compound.
-
-
Q4: What is the significance of this compound's metabolite, desethylaprophen?
-
A4: Desethylaprophen is a major metabolite of this compound and also possesses antimuscarinic activity. While its biological effects are reported to be 100-fold lower than this compound, it can still compete for muscarinic receptor binding sites. Depending on the metabolic capacity of your cell line, the presence of this metabolite could contribute to the overall observed effects.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected inhibition of cellular response | This compound is acting on off-target nicotinic acetylcholine receptors (nAChRs) present in your cell line. | 1. Confirm nAChR expression: Use RT-PCR or Western blotting to check for the presence of nAChR subunits in your cells. 2. Use a selective nAChR antagonist: Treat cells with a known nAChR antagonist (e.g., mecamylamine) to see if it replicates the unexpected effect. 3. Titrate this compound concentration: The off-target effects may be more pronounced at higher concentrations. Determine if lowering the this compound concentration can mitigate the off-target effect while retaining the desired on-target activity. |
| Variability in assay results | Inconsistent cell health, passage number, or reagent quality. | 1. Standardize cell culture: Ensure consistent cell density, passage number, and growth conditions. 2. Verify reagent integrity: Check the quality and concentration of this compound and other reagents. 3. Optimize assay parameters: Review and optimize incubation times, temperatures, and buffer conditions. |
| High background or non-specific binding in radioligand assays | Issues with the radioligand, cell membrane preparation, or assay conditions. | 1. Optimize radioligand concentration: Use a concentration at or below the Kd value. 2. Improve membrane preparation: Ensure thorough homogenization and washing to remove endogenous ligands. 3. Adjust assay buffer: Include blocking agents like bovine serum albumin (BSA) to reduce non-specific binding. 4. Optimize wash steps: Increase the volume and number of washes with ice-cold buffer. |
Quantitative Data on this compound Off-Target Interactions
The following table summarizes the known quantitative data for the off-target interaction of this compound with the nicotinic acetylcholine receptor (nAChR).
| Parameter | Value | Assay System | Comments | Reference |
| Dissociation Constant (KD) - Resting State | 16.4 µM | Torpedo californica AChR-enriched membranes | Affinity for the nAChR in its non-activated state. | [1] |
| Dissociation Constant (KD) - Desensitized State | 0.7 µM | Torpedo californica AChR-enriched membranes | 23-fold higher affinity for the nAChR in its desensitized state, suggesting preferential binding to the inactive receptor conformation. | [1] |
| Inhibition of 22Na+ Influx (Kant) | 3 µM | BC3H-1 intact muscle cells | Concentration of this compound that produces half-maximal inhibition of carbamylcholine-elicited sodium influx. | [1] |
| Inhibition of [125I]-α-bungarotoxin Binding (Kp) | 83 µM | BC3H-1 intact muscle cells | Concentration of this compound required to inhibit 50% of the initial rate of α-bungarotoxin binding to the nAChR. | [1] |
Experimental Protocols
Detailed methodologies for key cell-based assays used to characterize this compound's off-target effects are provided below.
1. 22Na+ Influx Assay in BC3H-1 Muscle Cells
This assay measures the influx of radioactive sodium into cells through nicotinic acetylcholine receptors, providing a functional measure of receptor inhibition.
-
Cell Culture:
-
Culture BC3H-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 24-well plates and grow to confluency.
-
-
Assay Protocol:
-
Wash the confluent cell monolayers twice with 1 mL of assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10 minutes at 37°C with various concentrations of this compound or control compounds in assay buffer.
-
Initiate the influx by adding assay buffer containing a stimulating agonist (e.g., 1 mM carbamylcholine) and 1 µCi/mL 22Na+.
-
Incubate for a short period (e.g., 30 seconds) at 37°C to measure the initial rate of influx.
-
Terminate the influx by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold wash buffer (e.g., assay buffer without 22Na+).
-
Lyse the cells with 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine non-specific influx in the presence of a saturating concentration of a known nAChR blocker (e.g., 100 µM mecamylamine).
-
Calculate the specific influx by subtracting the non-specific influx from the total influx.
-
2. [125I]-α-Bungarotoxin Binding Assay in BC3H-1 Muscle Cells
This competitive binding assay measures the ability of this compound to displace the binding of a radiolabeled nicotinic receptor-specific toxin, providing information on its binding affinity to the receptor.
-
Cell Culture:
-
Culture and plate BC3H-1 cells as described for the 22Na+ influx assay.
-
-
Assay Protocol:
-
Wash the confluent cell monolayers twice with 1 mL of binding buffer (e.g., PBS containing 0.1% BSA).
-
Incubate the cells for 1 hour at room temperature with various concentrations of this compound or control compounds and a fixed concentration of [125I]-α-bungarotoxin (e.g., 1 nM) in binding buffer.
-
Terminate the binding by aspirating the incubation solution and washing the cells three times with 1 mL of ice-cold wash buffer.
-
Lyse the cells with 0.5 mL of 0.1 M NaOH.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Determine non-specific binding in the presence of a saturating concentration of a non-labeled competitor (e.g., 1 mM carbamylcholine or 10 µM α-bungarotoxin).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Visualizations
Signaling Pathway: this compound's Off-Target Inhibition of nAChR
Caption: this compound's off-target inhibition of the nicotinic acetylcholine receptor (nAChR).
Experimental Workflow: Identifying Off-Target Effects
Caption: A logical workflow for identifying and characterizing this compound's off-target effects.
Troubleshooting Logic for Unexpected Results
Caption: A step-by-step troubleshooting guide for unexpected results in this compound assays.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprofene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected off-target effects in my cell-based assays with this compound. What could be the cause?
A1: this compound is a known antagonist of both muscarinic and nicotinic acetylcholine receptors.[1] Unexpected effects could arise from its interaction with either receptor type, depending on your experimental system.
-
Muscarinic Receptor Subtypes: this compound is a potent muscarinic receptor antagonist but does not show significant selectivity between the M1-M5 subtypes.[2][3] If your cells express multiple muscarinic receptor subtypes, the observed effect will be a composite of antagonism at all present subtypes.
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound also acts as a noncompetitive inhibitor of nAChRs.[1] It preferentially binds to the desensitized state of the receptor, which can lead to complex pharmacological effects.[1]
Troubleshooting Tip: To dissect the contribution of muscarinic versus nicotinic receptors, consider using selective antagonists for each receptor type in parallel with this compound. For example, use atropine for muscarinic receptors and mecamylamine for nicotinic receptors.[4]
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound depends on the specific receptor you are targeting and the experimental conditions.
-
For Nicotinic AChR Inhibition: this compound is an effective noncompetitive inhibitor of the nAChR at concentrations of 1-50 µM.[1]
-
For Muscarinic Receptor Antagonism: this compound and its analogs exhibit high affinity for muscarinic receptors, with Ki values in the nanomolar to sub-nanomolar range.[2][3]
Troubleshooting Tip: Always perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) to establish the EC50 or IC50 value.
Q3: I am having trouble dissolving this compound for my experiments. What is the recommended solvent?
A3: Information on the solubility of this compound is limited in publicly available literature. However, for many synthetic organic compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have cytotoxic effects.
Q4: How should I store my this compound stock solutions?
Quantitative Data Summary
The following tables summarize the known binding affinities and effective concentrations of this compound and its analogs.
| Receptor Target | Ligand | Affinity/Effective Concentration (Ki/KD/Kant) | Tissue/Cell Line | Reference |
| Nicotinic Acetylcholine Receptor (resting state) | This compound | KD = 16.4 µM | Torpedo californica | [1] |
| Nicotinic Acetylcholine Receptor (desensitized state) | This compound | KD = 0.7 µM | Torpedo californica | [1] |
| Nicotinic Acetylcholine Receptor | This compound | Kant = 3 µM | BC3H-1 muscle cells | [1] |
| Muscarinic Receptors (general) | Azaprophen* | KI = 8.81 x 10-11 to 4.72 x 10-10 M | Guinea pig ileum, rat heart and brain, CHO cells (m1 or m3) | [2][3] |
*Azaprophen is a close structural analog of this compound.
Experimental Protocols
Detailed Methodology for Muscarinic Receptor Binding Assay
This protocol is adapted from established radioligand binding assay procedures.[5][6]
1. Membrane Preparation:
- Culture cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with m1-m5 receptor genes).
- Harvest the cells and wash with ice-cold PBS.
- Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Homogenize the cells using a Dounce homogenizer or a similar instrument.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
- In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) for muscarinic receptors).
- Add increasing concentrations of unlabeled this compound.
- To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).
- Initiate the binding reaction by adding the membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
- Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.[7][8][9]
1. Cell Seeding:
- Seed the cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a series of dilutions of this compound in cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
3. Incubation:
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
5. Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound's dual antagonism of muscarinic and nicotinic receptors.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues | RTI [rti.org]
- 4. Muscarinic receptor subtypes in the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: In Vitro Aprofene Toxicity and Cytotoxicity Studies
Disclaimer: Due to a lack of specific published data on the toxicity and cytotoxicity of Aprofene in cell lines, this technical support center provides a generalized framework and best practices for assessing the cytotoxic potential of a novel compound, using methodologies commonly applied in the field. The provided protocols and troubleshooting guides are based on established techniques for evaluating cytotoxicity and should be adapted as necessary for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate cell line for my this compound cytotoxicity study?
A1: The choice of cell line is critical and should be guided by the therapeutic target of this compound. For instance, if this compound is being developed for a liver-related condition, a human hepatoma cell line like HepG2 would be a relevant model. For broader toxicity screening, a panel of cell lines from different tissues (e.g., liver, kidney, neuronal, and cancerous cell lines) is recommended to assess tissue-specific effects. Consider using both cancerous and non-cancerous (e.g., primary cells or immortalized non-tumorigenic lines) to evaluate selective cytotoxicity.
Q2: What are the initial assays I should perform to assess this compound's cytotoxicity?
A2: Start with a simple, high-throughput cell viability assay to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective and widely used colorimetric method for this purpose.[1][2][3] Other options include XTT, WST-1, or resazurin-based assays.
Q3: My initial results show that this compound is cytotoxic. What are the next steps to understand the mechanism of cell death?
A3: Once you have established a cytotoxic effect, the next step is to elucidate the mechanism. Key assays include:
-
Apoptosis vs. Necrosis Assays: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between these two modes of cell death.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.
-
Mitochondrial Membrane Potential Assays: Use dyes like JC-1 or TMRE to assess mitochondrial integrity, which is often compromised during apoptosis.
-
Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes like DCFDA to measure intracellular ROS levels, as oxidative stress is a common mechanism of drug-induced toxicity.[4][5][6]
Q4: How can I be sure my experimental results are reliable?
A4: To ensure the reliability of your data, incorporate the following controls in your experiments:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.
-
Positive Control: A well-characterized cytotoxic compound (e.g., doxorubicin or staurosporine) to ensure the assay is working correctly.
-
Perform experiments in at least triplicate to ensure reproducibility.
Troubleshooting Guides
Issue 1: High variability in my cell viability assay results.
-
Question: I am seeing significant standard deviations between my replicate wells in my MTT assay. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Edge effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells or ensure proper humidification in the incubator.
-
Inconsistent incubation times: Treat all plates and wells with consistent timing, especially during reagent addition and incubation steps.
-
Pipetting errors: Use calibrated pipettes and ensure accurate and consistent pipetting volumes.
-
Issue 2: My Annexin V/PI staining shows a large population of double-positive (Annexin V+/PI+) cells soon after treatment.
-
Question: I am trying to detect early apoptosis, but a significant portion of my cells are already positive for both Annexin V and PI. How can I fix this?
-
Answer: A large double-positive population suggests that the cells are rapidly progressing to late apoptosis or necrosis. Consider the following adjustments:
-
Time-course experiment: Harvest cells at earlier time points post-treatment (e.g., 2, 4, 6, and 12 hours) to capture the early apoptotic phase.
-
Lower concentration of this compound: A high concentration of the compound might be inducing rapid and widespread cell death. Try testing lower concentrations.
-
Gentle cell handling: Overly vigorous trypsinization or centrifugation can damage cell membranes, leading to false PI-positive signals. Handle cells gently throughout the staining protocol.
-
Issue 3: I am not detecting a significant increase in ROS production, but I still observe cytotoxicity.
-
Question: My cell viability assays show a clear cytotoxic effect of this compound, but my ROS assay is negative. Does this mean oxidative stress is not involved?
-
Answer: Not necessarily. Several factors could explain this:
-
Timing of ROS measurement: ROS production can be an early and transient event. You might be measuring too late. Perform a time-course experiment to measure ROS at multiple early time points.
-
Sensitivity of the assay: The chosen ROS dye might not be sensitive enough to detect the specific type of ROS being produced. Consider trying different ROS indicators.
-
Alternative mechanisms: this compound-induced cytotoxicity might be independent of oxidative stress. In this case, you should investigate other cellular pathways, such as direct DNA damage, cell cycle arrest, or inhibition of critical enzymes.
-
Data Presentation
Table 1: Cytotoxic Effect of this compound on Various Cell Lines (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HepG2 | Human Liver Carcinoma | Example Value | Example Value | Example Value |
| HEK293 | Human Embryonic Kidney | Example Value | Example Value | Example Value |
| SH-SY5Y | Human Neuroblastoma | Example Value | Example Value | Example Value |
| MCF-7 | Human Breast Adenocarcinoma | Example Value | Example Value | Example Value |
| HCT116 | Human Colon Carcinoma | Example Value | Example Value | Example Value |
Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity in HepG2 Cells
| Assay | Endpoint | Result at IC50 Concentration (24h) |
| Annexin V/PI Staining | % Apoptotic Cells | Example Value |
| Caspase-3/7 Activity | Fold Increase vs. Control | Example Value |
| ROS Detection (DCFDA) | Fold Increase in Fluorescence | Example Value |
| Mitochondrial Membrane Potential (JC-1) | % Cells with Depolarized Mitochondria | Example Value |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[1][2]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
2. Annexin V/PI Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
3. Intracellular ROS Detection Assay
This protocol measures the generation of reactive oxygen species within cells.
Materials:
-
96-well black, clear-bottom plates
-
This compound stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
H₂O₂ (positive control)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
The next day, remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing various concentrations of this compound. Include a positive control (e.g., 100 µM H₂O₂) and an untreated control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.
Caption: Simplified signaling pathways of apoptosis potentially induced by this compound.
References
- 1. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrofen induces a redox-dependent apoptosis associated with increased p38 activity in P19 teratocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimuscarinic Activity of Aprofene and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimuscarinic properties of aprofene and atropine, two potent antagonists of muscarinic acetylcholine receptors (mAChRs). By presenting key experimental data on their binding affinities and functional activities, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound and Atropine
This compound and atropine are both established antagonists of muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system. While atropine is a well-characterized, non-selective muscarinic antagonist widely used in clinical practice and research, this compound's profile is less defined, particularly concerning its selectivity across the five muscarinic receptor subtypes (M1-M5). This guide synthesizes available data to facilitate a direct comparison of their antimuscarinic activities.
Mechanism of Action: Competitive Antagonism
Both this compound and atropine act as competitive antagonists at muscarinic receptors. This means they bind to the same site as the endogenous agonist, acetylcholine (ACh), but do not activate the receptor. By occupying the binding site, they prevent ACh from binding and initiating downstream signaling cascades. The strength of this antagonism is quantified by their binding affinity (Ki) and their functional inhibitory potency (pA2).
Quantitative Comparison of Antimuscarinic Activity
The following tables summarize the available quantitative data for the binding affinity and functional antagonism of this compound and atropine at muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki)
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Notes |
| This compound (as Azaprophen) | 0.0881 - 0.472 | 0.0881 - 0.472 | 0.0881 - 0.472 | 0.0881 - 0.472 | 0.0881 - 0.472 | Data from various tissues (guinea pig ileum, rat heart and brain) and m1- or m3-transfected CHO cells. The study concluded that azaprophen did not discriminate significantly between the subtypes of muscarinic receptors.[1] |
| Atropine | 2.4 | 1.0 | - | - | - | Bovine cerebral cortex (M1) and heart (M2). |
Note: A direct comparison of Ki values across all five subtypes for this compound is limited by available data. The provided range for this compound suggests high affinity but low selectivity.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Tissue/Preparation | Agonist | pA2 Value |
| This compound | - | - | Data not available |
| Atropine | Guinea pig ileum | Methacholine | 9.29 ± 0.14 |
| Atropine | Rat isolated rectum | Acetylcholine | 8.99 ± 0.28 |
| Atropine | Human isolated colon (circular muscle) | Carbachol | 8.72 ± 0.28 |
| Atropine | Human isolated colon (longitudinal muscle) | Carbachol | 8.60 ± 0.08 |
| Atropine | Rat lungs | Acetylcholine | 9.01 |
| Atropine | Murine trachea | Arecoline | Similar to 4-DAMP |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Discussion of Experimental Findings
The available data indicates that both this compound and atropine are potent muscarinic antagonists. One study on "azaprophen" suggests that this compound possesses high affinity for muscarinic receptors, with Ki values in the sub-nanomolar range.[1] However, this same study concluded that it does not show significant selectivity between the muscarinic receptor subtypes investigated.[1] In contrast, while atropine is also considered non-selective, some variations in its affinity and potency across different tissues and receptor subtypes have been reported.
A comparative study found that this compound and the structurally related benactyzine were approximately one-fourth as effective as atropine based on their Ki values in guinea pig brain striatum, pons-medulla, and ileum.
It is important to note that some literature also investigates this compound's effects on nicotinic acetylcholine receptors, where it acts as a noncompetitive inhibitor.[2] This broader activity profile may be a key differentiator from atropine.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays with Schild analysis.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and atropine for muscarinic receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the muscarinic receptor subtype of interest. This often involves homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) that is known to bind to the muscarinic receptor.
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or atropine) are added to the incubation mixture. The unlabeled antagonist competes with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays and Schild Analysis
These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist. The pA2 value, a measure of antagonist potency, is determined using Schild analysis.
Objective: To quantify the functional antagonist potency of this compound and atropine.
General Protocol:
-
Tissue Preparation: An isolated tissue preparation that exhibits a measurable response to a muscarinic agonist (e.g., guinea pig ileum, which contracts in response to acetylcholine) is mounted in an organ bath containing a physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine, carbachol, methacholine) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined period to allow for equilibrium to be reached.
-
Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The competitive antagonist will cause a rightward shift in the curve.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.
-
Schild Plot Construction: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The intercept of this line with the x-axis provides the pA2 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general muscarinic receptor signaling pathway and a typical experimental workflow for comparing antimuscarinic activity.
References
Aprofene and Scopolamine: A Comparative Efficacy Guide for Researchers
An in-depth analysis of the antimuscarinic agents Aprofene and Scopolamine, detailing their receptor binding affinities, preclinical efficacy, and the experimental methodologies used for their evaluation.
This guide provides a comparative overview of this compound and Scopolamine, two muscarinic acetylcholine receptor antagonists. While both compounds exhibit anticholinergic properties, preclinical evidence suggests notable differences in their efficacy and side effect profiles. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data to inform further investigation and development.
Mechanism of Action and Receptor Binding Profiles
Both this compound and Scopolamine exert their effects primarily through the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions. However, their interaction with different receptor subtypes and other neurotransmitter systems may account for their distinct pharmacological profiles.
Scopolamine is a well-characterized non-selective muscarinic antagonist, demonstrating high affinity for all five subtypes of muscarinic receptors (M1-M5).[1] This broad activity profile contributes to its therapeutic effects, such as the prevention of motion sickness and postoperative nausea and vomiting, but also to its well-known side effects, including drowsiness, blurred vision, and dry mouth.[2][3]
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Scopolamine (Ki in nM) | This compound (Ki in nM) |
| M1 | 0.83[7] | High Affinity (Specific Ki value not available in cited literature)[5] |
| M2 | 5.3[7] | Lower Affinity than M1 (Specific Ki value not available in cited literature)[5] |
| M3 | 0.34[7] | Data not available in cited literature |
| M4 | 0.38[7] | Data not available in cited literature |
| M5 | 0.34[7] | Data not available in cited literature |
| Nicotinic (desensitized) | - | ~700 (KD)[6] |
Table 1: Comparative Receptor Binding Affinities of Scopolamine and this compound.
Preclinical Efficacy Comparison
Direct head-to-head clinical trials in humans comparing the efficacy of this compound and Scopolamine are not available in the reviewed literature. However, preclinical studies in animal models provide valuable insights into their comparative pharmacology.
Antagonism of Physostigmine-Induced Behavioral Effects
A study in rats compared the ability of this compound, Scopolamine, and atropine to counteract the behavioral suppression induced by the acetylcholinesterase inhibitor physostigmine. The results indicated that this compound was a more effective antagonist than Scopolamine or atropine. It successfully blocked the effects of physostigmine over a broader range of doses and, importantly, did so with less disruption to the animals' normal behavior. This suggests that this compound may possess a wider therapeutic window than Scopolamine.
Effects on Working Memory
Another study in rats investigated the impact of these anticholinergic drugs on a paired discrimination task designed to assess working and reference memory. While all tested anticholinergics, including this compound and Scopolamine, were found to impair working memory at lower doses, this compound induced only mild effects on other simultaneously measured behavioral parameters compared to atropine.[8] Benactyzine was noted to have the most specific effect on working memory with minimal side effects in this particular study.[8]
These preclinical findings, taken together, suggest that while both this compound and Scopolamine demonstrate central anticholinergic activity, this compound may have a more favorable side effect profile, exhibiting less behavioral disruption at effective doses in these animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols employed in the key comparative studies and for determining receptor binding affinity.
Radioligand Binding Assay for Muscarinic Receptor Affinity
The determination of binding affinities (Ki values) for muscarinic receptor subtypes is typically achieved through radioligand binding assays.
Objective: To determine the affinity of a test compound (e.g., this compound or Scopolamine) for the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
A radiolabeled ligand that binds to the muscarinic receptors with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
The unlabeled test compound (competitor).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure (Competition Binding Assay):
-
Incubation: A constant concentration of the radiolabeled ligand ([³H]-NMS) is incubated with the cell membranes expressing the target receptor subtype in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
References
- 1. Antidepressant Effects of the Muscarinic Cholinergic Receptor Antagonist Scopolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenergan vs. Scopolamine for Nausea and Motion Sickness: Important Differences and Potential Risks. [goodrx.com]
- 3. Transdermal scopolamine for prevention of motion sickness : clinical pharmacokinetics and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H27NO2 | CID 71128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of anticholinergic drugs on paired discrimination performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprofene vs. Benactyzine: A Comparative Analysis of Noncompetitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of aprofene and benactyzine, focusing on their roles as noncompetitive inhibitors of acetylcholine receptors. While both compounds are recognized as anticholinergic agents, their primary mechanism of inhibition differs depending on the receptor type. This analysis synthesizes available experimental data to elucidate their comparative pharmacology, offering insights for research and drug development.
Executive Summary
This compound and benactyzine, both structurally related anticholinergic compounds, exhibit distinct inhibitory profiles against the two major classes of acetylcholine receptors: nicotinic (nAChR) and muscarinic (mAChR). Experimental evidence strongly indicates that both this compound and benactyzine act as noncompetitive inhibitors of nicotinic acetylcholine receptors . In contrast, their interaction with muscarinic acetylcholine receptors is predominantly competitive , although noncompetitive or pseudo-noncompetitive effects have been observed under specific experimental conditions, particularly with analogues of benactyzine.
This guide will delve into the quantitative data supporting their noncompetitive inhibition of nAChRs, detail the experimental methodologies used to derive this data, and visualize the relevant signaling pathways.
Comparative Analysis of Noncompetitive Inhibition at Nicotinic Acetylcholine Receptors
This compound and benactyzine have been demonstrated to be effective noncompetitive inhibitors of the nicotinic acetylcholine receptor (nAChR). Their inhibitory actions are characterized by a reduction in the maximal response to an agonist without altering the agonist's affinity for the receptor. The following tables summarize the key quantitative data from a comparative study.
Quantitative Data: Inhibition of Nicotinic Acetylcholine Receptors
Table 1: Apparent Inhibition Constants (Kant) for Inhibition of Carbamylcholine-Elicited 22Na+ Influx in BC3H-1 Muscle Cells
| Compound | Kant (μM) |
| This compound | 3 |
| Benactyzine | 50 |
| Atropine | 150 |
Lower Kant values indicate higher inhibitory potency.
Table 2: Dissociation Constants (KD) for the Allosterically Coupled Noncompetitive Inhibitor Site of the Torpedo AChR
| Compound | KD - Resting State (μM) | KD - Desensitized State (μM) |
| This compound | 16.4 | 0.7 |
| Benactyzine | 384 | 28.0 |
Lower KD values indicate higher binding affinity. Both compounds show a significantly higher affinity for the desensitized state of the receptor.[1]
Mechanism of Action at Acetylcholine Receptors
Nicotinic Acetylcholine Receptors (nAChRs)
This compound and benactyzine act as noncompetitive inhibitors of nAChRs by binding to an allosteric site distinct from the acetylcholine binding site. This binding is thought to stabilize a desensitized state of the receptor, thereby preventing ion flux even when an agonist is bound. This is supported by data showing a significant increase in their binding affinity to the desensitized receptor state.[1]
Muscarinic Acetylcholine Receptors (mAChRs)
While traditionally classified as muscarinic antagonists, the primary mechanism of this compound and benactyzine at mAChRs is competitive inhibition. They bind to the same (orthosteric) site as acetylcholine, thereby preventing its action. However, some studies on benactyzine analogues have demonstrated noncompetitive inhibition of acetylcholine-induced contractions in smooth muscle, which is an mAChR-mediated response.[2] This suggests that under certain conditions or with specific structural modifications, these compounds might interact with allosteric sites on mAChRs.
Experimental Protocols
The following are summaries of the experimental protocols used to determine the noncompetitive inhibitory activity of this compound and benactyzine at nicotinic acetylcholine receptors.
22Na+ Influx Assay in BC3H-1 Cells
This assay measures the influx of radioactive sodium ions into muscle cells upon stimulation by a nicotinic agonist, providing a functional measure of receptor activity.
Key Parameters:
-
Cells: BC3H-1 muscle cells, which express nAChRs.
-
Agonist: Carbamylcholine, a stable analogue of acetylcholine.
-
Inhibitors: this compound, benactyzine, and atropine at various concentrations.
-
Detection: Measurement of intracellular 22Na+ radioactivity.
-
Analysis: Calculation of the apparent inhibition constant (Kant), which is the concentration of the inhibitor that reduces the maximal agonist response by 50%.[1]
[3H]Phencyclidine (PCP) Binding Assay with Torpedo AChR-Enriched Membranes
This radioligand binding assay is used to determine the affinity of noncompetitive inhibitors for their allosteric binding site on the nAChR. [3H]PCP is a well-characterized noncompetitive inhibitor that binds within the ion channel of the nAChR.
Experimental Steps:
-
Preparation of Membranes: Isolate AChR-enriched membranes from the electric organ of Torpedo californica.
-
Incubation: Incubate the membranes with a fixed concentration of [3H]PCP and varying concentrations of the competing noncompetitive inhibitors (this compound or benactyzine). This is performed in the presence and absence of an agonist (e.g., carbamylcholine) to determine the affinity for the resting and desensitized states of the receptor, respectively.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Detection: Quantify the amount of bound [3H]PCP by liquid scintillation counting.
-
Analysis: The data are analyzed using competitive binding equations to determine the dissociation constant (KD) of the inhibitors for the [3H]PCP binding site.[1]
Conclusion
The available evidence clearly positions this compound and benactyzine as noncompetitive inhibitors of the nicotinic acetylcholine receptor, with this compound demonstrating higher potency in functional assays and higher affinity in binding studies. Their primary mode of action at muscarinic acetylcholine receptors is competitive antagonism. For researchers in drug development, this distinction is critical. The noncompetitive inhibition of nAChRs may be relevant for conditions where allosteric modulation is a desired therapeutic strategy, while their competitive antagonism at mAChRs underlies their classic anticholinergic effects. Further research is warranted to explore the potential for noncompetitive or allosteric modulation of mAChRs by these compounds or their derivatives.
References
- 1. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Muscarinic Maze: A Comparative Guide to Aprofene Alternatives
For researchers, scientists, and drug development professionals investigating the intricate world of muscarinic acetylcholine receptors (mAChRs), the choice of a pharmacological tool is paramount. Aprofene, a non-selective muscarinic antagonist, has long been a staple in such studies. However, the growing need for subtype-selective modulation and a deeper understanding of receptor pharmacology has spurred the exploration of a diverse array of alternatives. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research.
Performance Comparison of Muscarinic Receptor Antagonists
The selection of an appropriate antagonist is dictated by the specific research question, primarily revolving around the desired selectivity for the five muscarinic receptor subtypes (M1-M5). While this compound exhibits a broad, non-selective binding profile, a range of other compounds offer varying degrees of selectivity, enabling more targeted investigations. The following table summarizes the binding affinities (Ki or pKi values) of this compound and several common alternatives for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | ~0.088 - 0.472[1][2] | ~0.088 - 0.472[1][2] | ~0.088 - 0.472[1][2] | ~0.088 - 0.472[1][2] | ~0.088 - 0.472[1][2] | Non-selective[1] |
| Atropine | 1.27[3] | 3.24[3] | 2.21[3] | 0.77[3] | 2.84[3] | Non-selective[4] |
| Pirenzepine | 224 - 200 (IC50)[5] | - | - | - | - | M1 selective[6] |
| Darifenacin | pKi 8.2 | pKi 7.4 | pKi 9.1 | pKi 7.3 | pKi 8.0 | M3 selective[7] |
| Zamifenacin | pKi 7.90[8] | pKi 7.93[8] | pKi 8.52[8] | pKi 7.78[8] | - | M3 selective[8] |
| Tiotropium | High affinity | High affinity | High affinity | - | - | Non-selective, slow dissociation from M1/M3 |
Note: Ki and pKi values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue/cell line, buffer composition). The data presented here is for comparative purposes.
Experimental Protocols
To ensure reproducibility and aid in the design of your experiments, detailed methodologies for two key assays are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptors using a competitive radioligand binding assay with [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells stably expressing human M1-M5 receptors).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Unlabeled test compounds (e.g., this compound, atropine, etc.).
-
Atropine (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-NMS (at a concentration near its Kd), and vehicle.
-
Non-specific Binding: Assay buffer, [3H]-NMS, and a high concentration of unlabeled atropine (e.g., 1 µM) to saturate all muscarinic receptors.
-
Competitive Binding: Assay buffer, [3H]-NMS, and increasing concentrations of the test compound.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a general method for assessing the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells stably expressing the Gq-coupled muscarinic receptor subtype of interest (e.g., CHO-M1 cells).
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Muscarinic receptor agonist (e.g., carbachol).
-
Test antagonist compounds.
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Wash the cells with HBSS and then incubate them with the Fura-2 AM loading solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Washing: After loading, wash the cells with HBSS to remove extracellular dye.
-
Antagonist Incubation: Incubate the cells with various concentrations of the test antagonist compound or vehicle for a predetermined period.
-
Calcium Measurement:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the muscarinic agonist (e.g., carbachol at its EC80 concentration) to all wells to stimulate calcium release.
-
Record the changes in fluorescence intensity over time, typically by measuring the ratio of fluorescence emission at ~510 nm following excitation at ~340 nm and ~380 nm.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio in response to the agonist for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist from the resulting dose-response curve.
-
Visualizing a Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the muscarinic receptor signaling pathway and a typical experimental workflow for comparing muscarinic antagonists.
References
- 1. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues | RTI [rti.org]
- 3. apexbt.com [apexbt.com]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of the interaction of zamifenacin at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprofene's Cholinergic Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aprofene's cross-reactivity with other cholinergic ligands, supported by experimental data and detailed protocols. This compound, a muscarinic antagonist, also exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs), a characteristic that distinguishes it from more selective agents and is critical for its pharmacological profile, particularly in contexts such as organophosphate poisoning treatment.
Comparative Analysis of Binding Affinities
This compound demonstrates a dual interaction with the cholinergic system, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and a noncompetitive inhibitor at nicotinic acetylcholine receptors (nAChRs). This cross-reactivity is detailed in the following tables, which summarize its binding affinities in comparison to other cholinergic ligands.
| Ligand | Receptor Type | Tissue/Cell Line | Binding Affinity (Ki) | Reference |
| This compound | Muscarinic | Rat Cerebral Cortex | 3.1 x 10-7 M | [cite: ] |
| Caramiphen | Muscarinic (M1) | Not Specified | 1.2 nM | [1] |
| Pirenzepine | Muscarinic (M1) | Not Specified | 5.21 nM | [1] |
Table 1: Comparative Binding Affinities of this compound and Other Ligands at Muscarinic Receptors. This table highlights this compound's affinity for muscarinic receptors in comparison to other known muscarinic ligands.
| Ligand | Receptor State | Tissue/Cell Line | Inhibition Constant (Kant/KD/Kp) | Reference |
| This compound | Resting State | Torpedo AChR | KD = 16.4 µM | [2] |
| Desensitized State | Torpedo AChR | KD = 0.7 µM | [2] | |
| - | BC3H-1 Muscle Cells | Kant = 3 µM | [2] | |
| Agonist/Antagonist Site | BC3H-1 Muscle Cells | Kp = 83 µM | [2] | |
| Benactyzine | Resting State | Torpedo AChR | KD = 384 µM | [2] |
| Desensitized State | Torpedo AChR | KD = 28.0 µM | [2] | |
| - | BC3H-1 Muscle Cells | Kant = 50 µM | [2] | |
| Agonist/Antagonist Site | BC3H-1 Muscle Cells | Kp = 800 µM | [2] | |
| Atropine | - | BC3H-1 Muscle Cells | Kant = 150 µM | [2] |
Table 2: Comparative Noncompetitive Inhibition of Nicotinic Acetylcholine Receptors (nAChRs) by this compound and Other Muscarinic Antagonists. This table details the inhibitory constants of this compound and related compounds on nAChRs, demonstrating a preferential binding to the desensitized state of the receptor.[2]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize ligand-receptor interactions.
Radioligand Binding Assay for Muscarinic Receptors
This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation: Tissues, such as rat cerebral cortex, are homogenized and centrifuged to isolate cell membranes containing the muscarinic receptors. [cite: ]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the competing ligand (e.g., this compound). [cite: ]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Noncompetitive Inhibition Assay for Nicotinic Receptors (22Na+ Influx Assay)
This functional assay measures the ability of a compound to inhibit the ion flux through the nAChR channel, indicative of noncompetitive inhibition.
-
Cell Culture: A suitable cell line expressing nAChRs, such as BC3H-1 muscle cells, is cultured.[2]
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the noncompetitive inhibitor (e.g., this compound).[2]
-
Stimulation: The cells are then stimulated with a nAChR agonist (e.g., carbamylcholine) in the presence of 22Na+.[2]
-
Measurement of Ion Influx: The influx of 22Na+ into the cells is measured over a short time period.[2]
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the maximal agonist-induced 22Na+ influx (Kant) is determined.[2]
Signaling Pathways
The interaction of this compound with both muscarinic and nicotinic receptors triggers distinct intracellular signaling cascades.
Figure 1: Cholinergic Signaling Pathways. This diagram illustrates the distinct signaling cascades initiated by muscarinic and nicotinic receptors and the points of intervention by this compound.
Experimental Workflow
The determination of this compound's cross-reactivity involves a systematic experimental approach.
Figure 2: Experimental Workflow. A schematic representation of the steps involved in assessing the cross-reactivity of cholinergic ligands.
References
Aprofene's Binding Affinity at Acetylcholine Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aprofene's binding affinity to muscarinic and nicotinic acetylcholine receptors against other well-established ligands. The data presented is supported by experimental findings to facilitate informed decisions in research and development.
This compound is recognized as an antagonist for both muscarinic and nicotinic acetylcholine receptors.[1] Its interaction with these receptors is crucial for its pharmacological profile. This guide delves into the specifics of its binding affinity in comparison to standard research compounds: atropine and scopolamine for muscarinic receptors, and nicotine for nicotinic receptors.
Comparative Binding Affinity Data
The binding affinity of a compound to a receptor is a critical measure of its potency and potential for therapeutic or research applications. This is commonly expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.
Muscarinic Receptor Subtypes
The following table summarizes the binding affinities (Ki values) of this compound, atropine, and scopolamine for the five muscarinic acetylcholine receptor subtypes (M1-M5).
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 0.0881 - 0.472 | 0.0881 - 0.472 | 0.0881 - 0.472 | 0.0881 - 0.472 | 0.0881 - 0.472* |
| Atropine | 2.22 ± 0.60 (IC50) | 4.32 ± 1.63 (IC50) | 4.16 ± 1.04 (IC50) | 2.38 ± 1.07 (IC50) | 3.39 ± 1.16 (IC50) |
| 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | |
| Scopolamine | Non-specific antagonist | Non-specific antagonist | Non-specific antagonist | Non-specific antagonist | Non-specific antagonist |
Nicotinic Receptor Subtypes
The interaction of this compound and nicotine with nicotinic acetylcholine receptors (nAChRs) is detailed below. The data for this compound is presented as dissociation constants (Kd), antagonist constants (Kant), and inhibition constants (Kp) due to the nature of the available experimental data. Nicotine's affinity is presented as a Ki value for the high-affinity α4β2 subtype.
| Compound | Receptor Subtype | Binding Affinity |
| This compound | Torpedo AChR (resting state) | Kd = 16.4 µM |
| Torpedo AChR (desensitized state) | Kd = 0.7 µM | |
| BC3H-1 muscle cells | Kant = 3 µM (for inhibition of 22Na+ influx) | |
| BC3H-1 muscle cells | Kp = 83 µM (for inhibition of [125I]-α-bungarotoxin binding) | |
| Nicotine | α4β2 | Ki = 1 nM |
This compound acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor.[6] Studies have shown that it preferentially binds to the desensitized state of the receptor, with a 14- to 23-fold higher affinity compared to the resting state.[6] Nicotine, a well-known agonist, exhibits high affinity for the α4β2 subtype of nicotinic receptors, which is central to its addictive properties.[7]
Experimental Protocols
The determination of binding affinities for these compounds predominantly relies on radioligand binding assays.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This method is employed to determine the Ki of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity from the target receptor.
Materials:
-
Cell membranes expressing the specific muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]QNB).
-
Test compound (this compound, atropine, scopolamine).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Deliriant - Wikipedia [en.wikipedia.org]
- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine - Wikipedia [en.wikipedia.org]
Aprofene in Focus: A Comparative Guide to Anticholinergic Drugs for Central Nervous System Research
For researchers, scientists, and drug development professionals, the selection of an appropriate anticholinergic agent is critical for the precise modulation of the cholinergic system in CNS studies. This guide provides a comprehensive comparison of aprofene with other commonly used anticholinergic drugs, namely atropine and scopolamine, supported by experimental data and detailed protocols.
This compound, a synthetic anticholinergic drug, presents a unique profile for CNS research due to its interactions with both muscarinic and nicotinic acetylcholine receptors. Understanding its performance relative to classical antagonists like atropine and scopolamine is essential for designing and interpreting experiments accurately.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of an antagonist to its receptor is a key determinant of its potency and potential for off-target effects. The following table summarizes the inhibitory constants (Ki) of this compound's close analog azaprophen, atropine, and scopolamine for the five muscarinic acetylcholine receptor subtypes (M1-M5). Additionally, data on the inhibition of nicotinic acetylcholine receptors (nAChR) is provided to highlight the broader pharmacological profile of these compounds.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | nAChR Inhibition (Kant, µM) | nAChR Binding (Kp, µM) | Sigma Receptor Binding (Ki, nM) |
| Azaprophen * | 0.0881 - 0.472[1] | 0.0881 - 0.472[1] | 0.0881 - 0.472[1] | 0.0881 - 0.472[1] | 0.0881 - 0.472[1] | 3[2] | 83[2] | Potent Inhibition[3] |
| Atropine | 1.27 - 2.4 | 3.24 | 2.21 | 0.77 | 2.84 | 150[2] | - | Ineffective[3] |
| Scopolamine | ~0.83 | ~5.3 | ~0.34 | ~0.38 | ~0.34 | - | - | - |
*Note: Data for azaprophen, a close structural and functional analog of this compound, is presented as a proxy due to the limited availability of direct M1-M5 Ki values for this compound in the reviewed literature. Azaprophen has been shown to not discriminate significantly between muscarinic receptor subtypes.[1]
In Vivo Behavioral Effects: A Comparative Overview
In vivo studies in rodent models are crucial for understanding the CNS effects of anticholinergic drugs. This compound has been shown to be a better antagonist of the behavioral effects of the anticholinesterase physostigmine compared to scopolamine or atropine.[4] It can block these effects across a wider dose range and with less disruption to normal behavior.[4]
Scopolamine is a well-established tool for inducing cognitive deficits in animal models, serving as a model for dementia.[5] In the resident-intruder paradigm, scopolamine has been observed to suppress aggressive behaviors in resident mice, although this may be confounded by its effects on general motor activity.[5][6] The Morris water maze is another common assay where scopolamine-induced impairments in spatial learning and memory are studied.[7][8]
Experimental Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.
Materials:
-
Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5) or tissue homogenates (e.g., rat cerebral cortex).
-
Radioligand: [3H]-QNB (specific activity 30-60 Ci/mmol).
-
Test Compounds: this compound, Atropine, Scopolamine.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (assay buffer + radioligand + membrane), non-specific binding (non-specific binding control + radioligand + membrane), and competitive binding (serial dilutions of test compound + radioligand + membrane).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. This protocol can be adapted to evaluate the effects of anticholinergic drugs on cognitive function.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Extra-maze visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Habituation: For 2-3 days, allow the animals to swim freely in the pool to acclimate to the environment.
-
Acquisition Training: For 4-5 consecutive days, conduct training trials where the animal is released from different starting positions and must find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds). Administer the test drug (this compound, atropine, or scopolamine) or vehicle at a predetermined time before each training session.
-
Probe Trial: 24 hours after the last training session, remove the platform from the pool and allow the animal to swim for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Analyze parameters such as escape latency (time to find the platform during training), path length, and time spent in the target quadrant during the probe trial.[7][8][10]
Resident-Intruder Test for Aggression
The resident-intruder paradigm is a standard method to study aggressive and social behaviors in rodents.
Procedure:
-
Housing: House male "resident" mice individually for a period of time (e.g., 4 weeks) to establish territory.
-
Drug Administration: Administer the test drug or vehicle to the resident mouse at a specific time before the test.
-
Intruder Introduction: Introduce an unfamiliar "intruder" male mouse into the resident's home cage.
-
Observation: Videotape the interaction for a set duration (e.g., 10 minutes).
-
Behavioral Scoring: Score the videotapes for various behaviors, including latency to the first attack, number of attacks, duration of aggressive postures, and social investigation.[11][12][13]
Signaling Pathways
Anticholinergic drugs exert their effects by blocking the action of acetylcholine at its receptors. Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation.
M1, M3, and M5 Receptor Signaling (Gq Pathway)
The following diagram illustrates the signaling pathway initiated by the activation of M1, M3, and M5 muscarinic receptors, which are coupled to Gq proteins.
M2 and M4 Receptor Signaling (Gi Pathway)
The activation of M2 and M4 muscarinic receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay.
This guide provides a foundational comparison of this compound with atropine and scopolamine for CNS research. The choice of antagonist will ultimately depend on the specific research question, the desired receptor selectivity, and the experimental model being used. The provided data and protocols aim to assist researchers in making informed decisions for their studies of the cholinergic system.
References
- 1. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic antagonists interact with sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaco-ethological analysis of agonistic behavior between resident and intruder mice: effect of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccna-ccnv.ca [ccna-ccnv.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
A Head-to-Head Comparison of Aprofene and Its Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between a lead compound and its analogs is critical for advancing therapeutic candidates. This guide provides a comprehensive head-to-head comparison of Aprofene, a non-selective muscarinic and nicotinic acetylcholine receptor antagonist, and its analogs. The following sections detail their comparative binding affinities, functional activities, and the experimental protocols utilized for these assessments.
Comparative Pharmacological Data
The pharmacological profiles of this compound (also known as azaprophen) and its analogs have been evaluated through radioligand binding assays and functional bioassays. The data, summarized below, highlights key structure-activity relationships, including stereoselectivity and the impact of structural modifications on receptor affinity and antagonist potency.
Muscarinic Receptor Binding Affinities
Binding affinities of this compound and its analogs for muscarinic receptors were determined using competitive binding assays with the radioligand [³H]-quinuclidinyl benzilate ([³H]QNB) in various tissue preparations and cell lines. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Tissue/Cell Line | Receptor Subtype(s) | Ki (nM) |
| This compound (Azaprophen) | Guinea Pig Ileum | M1, M2, M3 (mixed) | 0.0881 - 0.472 |
| Rat Heart | M2 | Data not specified | |
| Rat Brain | M1, M2, M4 (mixed) | Data not specified | |
| CHO Cells | m1 or m3 (transfected) | Data not specified | |
| (+)-Azaprophen | Not specified | Muscarinic | ~200-fold more potent than (-)-enantiomer |
| (-)-Azaprophen | Not specified | Muscarinic | Data not specified |
| 3β-ol isomer of Azaprophen | Not specified | Muscarinic | ~50-fold less potent than Azaprophen |
| α-Benzilate ester analog | Not specified | Muscarinic | As potent as Azaprophen |
| β-Benzilate ester analog | Not specified | Muscarinic | As potent as Azaprophen |
| Diphenylacetate ester analogs | Not specified | Muscarinic | Less potent than Azaprophen |
| N-(6)-benzyl α-isomer analog | Not specified | Muscarinic | Less potent than Azaprophen |
Note: Specific Ki values for all analogs and tissues were not fully detailed in the available literature. The data presented is based on the reported relative potencies[1].
Functional Antagonist Potency
The functional antagonist potency of this compound and its analogs was assessed by their ability to inhibit methacholine-induced contractions in guinea pig ileum. The pA2 value is a measure of the antagonist's potency; a higher pA2 value indicates a more potent antagonist.
| Compound | Agonist | Tissue | pA2 Value |
| This compound (Azaprophen) | Methacholine | Guinea Pig Ileum | Data not specified |
| Analogs | Methacholine | Guinea Pig Ileum | Data not specified |
Note: While the methodology was described, specific pA2 values for this compound and its analogs were not available in the reviewed literature abstracts[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogs.
Radioligand Binding Assay ([³H]QNB)
This protocol outlines the general procedure for determining the binding affinity of test compounds for muscarinic receptors using [³H]QNB as the radioligand.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig ileum, rat heart, rat brain) or cells (e.g., CHO cells transfected with specific muscarinic receptor subtypes) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [³H]QNB and varying concentrations of the unlabeled test compound (this compound or its analogs).
-
The incubation is carried out in a final volume of assay buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist, such as atropine.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]QNB (IC50) is determined from competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (pA2 Determination)
This protocol describes the method for determining the functional antagonist potency (pA2) of this compound and its analogs on isolated guinea pig ileum.
1. Tissue Preparation:
-
A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to an agonist (e.g., methacholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
3. Antagonist Incubation:
-
The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (this compound or its analog) for a predetermined period to allow for equilibrium to be reached.
4. Second Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
5. Data Analysis:
-
The dose-ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild plot.
Signaling Pathways and Experimental Workflow
This compound, as a muscarinic receptor antagonist, blocks the downstream signaling cascades initiated by acetylcholine. The primary signaling pathways for muscarinic receptors are depicted below, followed by a generalized workflow for the evaluation of this compound and its analogs.
Caption: Muscarinic receptor signaling pathways antagonized by this compound.
Caption: Workflow for comparing this compound and its analogs.
References
Aprofene's Potency in Focus: A Comparative Analysis Against Established Muscarinic Antagonists
For Immediate Release
This guide provides a comprehensive benchmark of Aprofene's potency against established muscarinic receptor antagonists, primarily Atropine and Scopolamine. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer an objective comparison of these compounds.
Executive Summary
This compound is a potent antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting high affinity for several subtypes.[1] This guide presents a comparative analysis of its binding affinities (Ki) alongside those of the classical non-selective antagonists, Atropine and Scopolamine. The data, derived from radioligand binding assays and functional studies, is intended to provide a clear perspective on this compound's standing in the landscape of muscarinic antagonists. In behavioral studies in rats, this compound has been shown to be a better antagonist of the effects of physostigmine than scopolamine or atropine, blocking its effects across a wider dose range with less behavioral disruption.[2]
Comparative Potency at Muscarinic Receptor Subtypes
The antagonistic potency of this compound, Atropine, and Scopolamine at the five human muscarinic receptor subtypes (M1-M5) is summarized below. The data are presented as inhibitory constants (Ki) and pA2/pKB values, which are measures of antagonist potency derived from functional and binding assays, respectively. Lower Ki values and higher pA2/pKB values indicate greater potency.
Table 1: Inhibitory Constants (Ki) in nM for Muscarinic Receptor Subtypes
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 0.011 | - | - | 0.009 | 0.047 |
| Atropine | 1.0 - 2.1 | 0.7 - 1.6 | 0.2 - 1.0 | 0.5 - 1.3 | 1.0 - 2.5 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
Table 2: pA2 and pKB Values for Atropine at Muscarinic Receptors
| Tissue/Receptor | Agonist Used | pA2 / pKB Value |
| M1 (expressed) | Carbachol | 8.9 - 9.2 |
| M2 (expressed) | Carbachol | 9.0 - 9.3 |
| M3 (expressed) | Carbachol | 9.1 - 9.4 |
| M5 (expressed) | Carbachol | 8.7 |
| Guinea Pig Ileum (M3) | Acetylcholine | 8.4 - 9.4 |
| Rat Rectum | Acetylcholine | 8.99 +/- 0.28 |
| Human Colon (Circular) | Carbachol | 8.72 +/- 0.28 |
| Human Colon (Longitudinal) | Carbachol | 8.60 +/- 0.08 |
pA2 and pKB values are logarithmic measures of antagonist potency; higher values indicate greater potency. Data compiled from various sources[1][4][5][6].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Displacement Assay for Ki Determination
This protocol is a standard method for determining the binding affinity of an unlabeled compound (like this compound, Atropine, or Scopolamine) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at specific muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Unlabeled antagonists (this compound, Atropine, Scopolamine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled Atropine, such as 1 µM).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the unlabeled antagonist.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of the unlabeled antagonist. For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of unlabeled Atropine.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Plot Analysis for pA2 Determination
This functional assay measures the potency of a competitive antagonist by quantifying its ability to inhibit the response of an isolated tissue to an agonist.
Objective: To determine the pA2 value of a competitive antagonist.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum).[4]
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and recording system to measure tissue contraction.
-
Agonist (e.g., Acetylcholine or Carbachol).
-
Antagonist (e.g., Atropine) at various concentrations.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist to the organ bath and incubate for a set period (e.g., 30-60 minutes) to allow for equilibration.
-
Agonist CRC in the Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist CRC. A competitive antagonist will cause a parallel rightward shift of the CRC.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
Calculate the Dose Ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.
-
Visualizations
Muscarinic Receptor Signaling Pathway (M1, M3, M5)
Caption: Signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5).
Experimental Workflow for Schild Plot Analysis
References
- 1. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. innoprot.com [innoprot.com]
- 5. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsisinternational.org [rsisinternational.org]
Safety Operating Guide
Aprofene: A Guide to Proper Disposal in a Laboratory Setting
Essential Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle Aprofene with appropriate care. Based on its chemical nature, the following personal protective equipment (PPE) should be worn:
-
Safety glasses or goggles: To protect the eyes from potential splashes.
-
Gloves: Chemically resistant gloves are necessary to prevent skin contact.
-
Lab coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, like any laboratory chemical, must adhere to institutional and local regulations. The following steps provide a general framework for its proper disposal:
-
Hazard Assessment: Due to its pharmacological activity and potential for being classified as a hazardous substance, this compound should not be disposed of down the drain or in regular trash.[1][2] It is incompatible with strong oxidizing agents.[3]
-
Waste Segregation: this compound waste, whether in solid form or dissolved in a solvent, should be collected in a dedicated, properly labeled hazardous waste container.[4][5] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[5] Do not mix this compound waste with incompatible materials.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," as well as any other components of the waste mixture.[4][6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4] These professionals are equipped to handle and dispose of chemical waste in compliance with all relevant regulations.
For Empty Containers:
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[1][6]
This compound: Key Chemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C21H27NO2[7][8][9] |
| Molecular Weight | 325.44 g/mol [7][10] |
| Appearance | White crystalline solid[8] |
| Solubility | Soluble in DMSO, ethanol, and ether; slightly soluble in water[8][10] |
| Incompatibilities | Strong oxidizing agents[3] |
Chemical Waste Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of chemical waste in a laboratory setting.
Caption: Decision-making workflow for laboratory chemical waste disposal.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS), which should be consulted if available. Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. This compound [chembk.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. This compound | TargetMol [targetmol.com]
- 8. APROPHEN [chembk.com]
- 9. This compound | C21H27NO2 | CID 71128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy this compound | 3563-01-7 | >98% [smolecule.com]
Essential Safety and Logistical Information for Handling Aprofene
When handling Aprofene, a compound used by researchers, scientists, and drug development professionals, it is crucial to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent direct contact with this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Personal Protective Equipment (PPE) |
| General Laboratory Work | Laboratory coat, safety glasses with side shields, nitrile gloves. |
| Weighing and Preparing Solutions | Laboratory coat, chemical splash goggles, double nitrile gloves, respiratory protection (if not performed in a ventilated enclosure). |
| Handling Solutions | Laboratory coat, safety glasses with side shields or chemical splash goggles, nitrile gloves. |
| Cleaning and Decontamination | Laboratory coat, chemical splash goggles, heavy-duty nitrile or neoprene gloves. |
Spill and Disposal Management
Proper management of spills and waste is critical to prevent contamination and ensure the safety of laboratory personnel.
| Procedure | Guidelines |
| Spill Cleanup | 1. Evacuate the immediate area and alert others.2. Wear appropriate PPE, including respiratory protection if the material is a powder.3. Contain the spill using absorbent materials.4. Clean the area with a suitable decontaminating agent.5. Collect all contaminated materials in a sealed, labeled container for proper disposal. |
| Waste Disposal | 1. Segregate this compound waste from other laboratory waste.2. Dispose of all contaminated materials, including empty containers, gloves, and absorbent pads, in a designated hazardous waste container.3. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3] |
Experimental Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Workflow for Safe Handling and Disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety principles. It is imperative to obtain a substance-specific Safety Data Sheet (SDS) and consult with a qualified safety professional before handling this compound. This will ensure that all specific hazards are understood and that appropriate control measures are in place. Always adhere to your institution's safety guidelines and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
